Adipiplon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
840486-93-3 |
|---|---|
Molecular Formula |
C18H18FN7 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-[[2-(3-fluoro-2-pyridinyl)imidazol-1-yl]methyl]-2-methyl-8-propyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C18H18FN7/c1-3-5-13-15(22-11-26-17(13)23-12(2)24-26)10-25-9-8-21-18(25)16-14(19)6-4-7-20-16/h4,6-9,11H,3,5,10H2,1-2H3 |
InChI Key |
UAMAIHOEGLEXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F |
Appearance |
Solid powder |
Other CAS No. |
840486-93-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-(1,2,4)triazolo(1,5-c)pyrimidine adipiplon NG2-73 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Adipiplon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipiplon (formerly NG2-73) is a novel non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Neurogen Corporation, this compound was investigated for the treatment of insomnia. This technical guide delineates the core mechanism of action of this compound, drawing upon available preclinical and clinical data. While specific quantitative binding and functional potency data for this compound remain proprietary, this document provides a comprehensive overview of its qualitative pharmacological profile, alongside comparative data for other relevant GABA-A receptor modulators. Detailed experimental protocols for the characterization of such compounds are also presented, in addition to visualizations of the pertinent signaling pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound exerts its therapeutic effects by enhancing the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike the endogenous ligand GABA, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor complex, known as the benzodiazepine binding site.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-ergic inhibitory signal.[1] This enhanced inhibition leads to a decrease in neuronal excitability, resulting in the sedative and hypnotic effects sought for the treatment of insomnia.
Subtype Selectivity
The GABA-A receptors are a heterogeneous family of ligand-gated ion channels, composed of various subunit combinations (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. This compound is characterized as a partial agonist with a preferential affinity for the α3 subunit-containing GABA-A receptors.[1][2] This selectivity is significant as different α subunits are associated with distinct physiological effects:
-
α1 subunit: Primarily associated with sedation.
-
α2/α3 subunits: Linked to anxiolytic and muscle relaxant effects.
-
α5 subunit: Implicated in learning and memory.
By preferentially targeting the α3 subunit, this compound was designed to induce sleep with a reduced side-effect profile compared to non-selective benzodiazepines.
Quantitative Data Presentation
While specific binding affinity (Ki) and functional potency (EC50) values for this compound at various GABA-A receptor subtypes are not publicly available, the following table presents comparative data for other well-characterized GABA-A receptor modulators to provide a framework for understanding this compound's likely pharmacological profile.
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Data Type | Reference |
| Indiplon | 2.6 nM | 24 nM | 60 nM | 77 nM | EC50 (Potentiation of GABA current) | |
| Diazepam-like (3-S) | 64 ± 2 nM | 61 ± 10 nM | 102 ± 7 nM | 31 ± 5 nM | Ki (Binding Affinity) | |
| Zolpidem | High Affinity | ~10-fold lower than α1 | ~10-fold lower than α1 | No appreciable affinity | Qualitative Binding Affinity |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of GABA-A receptor modulators like this compound.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
3.1.1. Materials
-
Cell membranes expressing the specific GABA-A receptor subtype of interest.
-
Radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
3.1.2. Procedure
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3.1.3. Data Analysis
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determination of Functional Potency (EC50)
This electrophysiological technique measures the functional modulation of GABA-A receptors by a test compound in response to GABA.
3.2.1. Materials
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired GABA-A receptor subtype.
-
GABA solution.
-
Test compound solution (this compound).
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).
-
Voltage-clamp amplifier and data acquisition system.
-
Microelectrodes.
3.2.2. Procedure
-
Inject the cRNA into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit an inward chloride current.
-
Co-apply varying concentrations of the test compound with the same concentration of GABA.
-
Record the potentiation of the GABA-induced current by the test compound.
3.2.3. Data Analysis
-
Plot the percentage potentiation of the GABA current against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) and the maximum efficacy (Emax).
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's positive allosteric modulation of the GABA-A receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical experimental workflow for a radioligand binding assay.
Logical Relationship of GABA-A Receptor α Subunit Functions
Caption: Functional outcomes associated with different GABA-A receptor α subunits.
References
An In-Depth Technical Guide on the GABAA α3 Receptor Binding Affinity of Adipiplon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon (also known as NG2-73) is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It has been identified as a partial agonist with selectivity for the α3 subunit-containing GABAA receptors[1]. This selectivity is of significant interest in the field of neuropharmacology, as the α3 subunit is linked to the anxiolytic effects of benzodiazepines, while modulation of other subunits, such as α1, is associated with sedative and hypnotic effects. A modulator with preference for the α3 subunit, like this compound, holds the potential for therapeutic applications in anxiety disorders with a reduced side-effect profile. This technical guide provides a comprehensive overview of the GABAA α3 receptor binding affinity of this compound, including available data, relevant experimental protocols, and the underlying signaling pathways.
Data Presentation: this compound GABAA Receptor Binding Affinity
For context and comparison, the table below presents typical binding affinity data for other GABAA receptor modulators, illustrating how subtype selectivity is quantified. The data for this compound remains to be fully disclosed in publicly accessible literature.
| Compound | GABAA α1 (Ki, nM) | GABAA α2 (Ki, nM) | GABAA α3 (Ki, nM) | GABAA α5 (Ki, nM) | Reference |
| This compound (NG2-73) | Data not available | Data not available | Data not available | Data not available | [1] |
| Diazepam | ~4.5 | ~2.5 | ~3.0 | ~10.0 | Fictional Data for Illustrative Purposes |
| Zolpidem | ~20 | ~200 | ~300 | >1000 | Fictional Data for Illustrative Executes |
Note: The data for Diazepam and Zolpidem are illustrative examples to demonstrate how binding affinities are typically presented and do not represent actual experimental values from a specific cited source.
Experimental Protocols
The determination of a compound's binding affinity and functional activity at specific GABAA receptor subtypes involves sophisticated experimental techniques. The two primary methods employed are radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This biochemical assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound at recombinant human GABAA receptors containing different α subunits (α1, α2, α3, α5).
Materials:
-
HEK-293 cells transiently or stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [3H]flunitrazepam or [3H]Ro15-1788 (flumazenil).
-
Test compound: this compound (NG2-73).
-
Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize transfected HEK-293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellets multiple times to remove endogenous substances. Resuspend the final pellet in the incubation buffer to a specific protein concentration.
-
Binding Reaction: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membrane, radioligand, and a saturating concentration of the non-labeled competitor.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique measures the functional modulation of GABAA receptors by a test compound in response to the neurotransmitter GABA.
Objective: To determine the functional potentiation (efficacy) and potency (EC50) of this compound at different GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABAA receptor subunits (e.g., α1, α2, α3, α5, β3, γ2).
-
GABA solution.
-
This compound solution.
-
Recording solution (e.g., modified Barth's solution).
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
Protocol:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunit combination. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Functional Assay:
-
Apply a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) to the oocyte to establish a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis: Plot the percentage potentiation of the GABA current as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation (efficacy).
Signaling Pathways and Experimental Workflows
The interaction of this compound with the GABAA α3 receptor is part of a complex signaling cascade that ultimately leads to neuronal inhibition. The following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflows for determining binding affinity.
Caption: GABAA Receptor Signaling Pathway with this compound.
Caption: Radioligand Binding Assay Workflow.
Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.
Conclusion
This compound is a promising GABAA receptor modulator characterized by its selectivity for the α3 subunit. This selectivity profile suggests its potential as an anxiolytic agent with a reduced liability for sedation. While detailed quantitative binding data is not yet widely published, the established experimental protocols of radioligand binding assays and two-electrode voltage clamp electrophysiology provide the framework for the comprehensive characterization of its interaction with different GABAA receptor subtypes. Further research and publication of these quantitative data will be crucial for a complete understanding of this compound's pharmacological profile and its therapeutic potential.
References
Adipiplon: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipiplon (also known as NG2-73) is a non-benzodiazepine anxiolytic and hypnotic agent that acts as a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive technical overview of the chemical structure and a detailed examination of a potential synthetic route for this compound. The synthesis involves a multi-step process culminating in the formation of the final complex heterocyclic structure. This guide also elucidates the mechanism of action of this compound through the GABAA receptor signaling pathway.
Chemical Structure
This compound possesses a complex heterocyclic structure, chemically identified as 7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-[1][2][3]triazolo[1,5-c]pyrimidine.[2] The molecule is characterized by a fused triazolopyrimidine core, substituted with a methyl and a propyl group. A key feature is the methyl-linked imidazolyl group, which is further substituted with a fluoropyridinyl moiety.
| Identifier | Value |
| IUPAC Name | 7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-[1]triazolo[1,5-c]pyrimidine |
| CAS Number | 840486-93-3 |
| Molecular Formula | C₁₈H₁₈FN₇ |
| Molecular Weight | 351.39 g/mol |
| SMILES | CCCC1=C(CN2C=CN=C2C3=NC=CC=C3F)N=CN4C1=NC(C)=N4 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the complex heterocyclic scaffold. While the definitive, publicly disclosed industrial synthesis remains proprietary, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of related imidazo-pyrimidines and triazolo-pyrimidines. A potential retrosynthetic analysis suggests the disconnection of the molecule into key building blocks, which are then synthesized and coupled.
A crucial patent, WO2005012306A2, titled "Preparation of imidazo-pyrimidines and triazolo-pyrimidines as benzodiazepine receptor ligands for the treatment of central nervous system diseases," likely contains detailed experimental procedures for this compound and its analogs.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection at the methylene bridge connecting the triazolopyrimidine and imidazole rings. This leads to two primary synthons: a halogenated or otherwise activated methyl-triazolopyrimidine and a fluoropyridinyl-imidazole. Further disconnection of the triazolopyrimidine core would lead to simpler pyrimidine and triazole precursors. Similarly, the fluoropyridinyl-imidazole can be broken down into 2-substituted-3-fluoropyridine and an imidazole precursor.
Postulated Synthetic Pathway
Based on general synthetic methods for similar heterocyclic systems, a potential forward synthesis is outlined below. It is important to note that this is a representative pathway and the actual industrial synthesis may differ.
Step 1: Synthesis of thetriazolo[1,5-c]pyrimidine core. This can be achieved through the condensation of a substituted pyrimidine with a hydrazine derivative, followed by cyclization with a suitable one-carbon synthon. For instance, reacting a 4-hydrazinyl-5-propyl-6-methylpyrimidine with an orthoester would yield the triazolopyrimidine ring system.
Step 2: Functionalization of the triazolopyrimidine core. The synthesized triazolopyrimidine would then be functionalized at the 7-position with a suitable leaving group, such as a halogen, to enable subsequent coupling.
Step 3: Synthesis of the 2-(3-fluoropyridin-2-yl)-1H-imidazole moiety. This can be accomplished by reacting 3-fluoropyridine-2-carbaldehyde with glyoxal and ammonia or a primary amine, in a variation of the Radziszewski imidazole synthesis.
Step 4: Coupling of the two heterocyclic systems. The final step involves the N-alkylation of the 2-(3-fluoropyridin-2-yl)-1H-imidazole with the functionalized 7-methyl-triazolo[1,5-c]pyrimidine from Step 2. This is typically carried out in the presence of a base in a suitable polar aprotic solvent.
Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on the postulated synthetic pathway. This is for illustrative purposes only and has not been experimentally validated.
Synthesis of 7-(chloromethyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine: A solution of 2-methyl-8-propyl-triazolo[1,5-c]pyrimidin-7-ol (1.0 eq) in phosphorus oxychloride (5.0 eq) would be heated at reflux for several hours. The excess phosphorus oxychloride would be removed under reduced pressure, and the residue carefully quenched with ice-water. The resulting solid would be filtered, washed with water, and dried to afford the chloromethyl derivative.
Synthesis of 2-(3-fluoropyridin-2-yl)-1H-imidazole: A mixture of 3-fluoropyridine-2-carbaldehyde (1.0 eq), glyoxal (1.1 eq, 40% in water), and ammonium hydroxide (excess) in methanol would be stirred at room temperature for an extended period. The solvent would be evaporated, and the residue purified by column chromatography on silica gel to yield the desired imidazole.
Synthesis of this compound: To a solution of 2-(3-fluoropyridin-2-yl)-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF) would be added a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for a short period, a solution of 7-(chloromethyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine (1.0 eq) in DMF would be added dropwise. The reaction mixture would be allowed to warm to room temperature and stirred until completion. The reaction would be quenched with water, and the product extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude product would be purified by recrystallization or column chromatography.
Quantitative Data (Illustrative)
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | 7-(chloromethyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine | 75 | 95 | ¹H NMR, LC-MS |
| 2 | 2-(3-fluoropyridin-2-yl)-1H-imidazole | 60 | 98 | ¹H NMR, ¹³C NMR |
| 3 | This compound | 55 | >99 | ¹H NMR, ¹³C NMR, HRMS |
Note: The above data are hypothetical and for illustrative purposes. Actual yields and purities would be dependent on the specific reaction conditions and purification methods employed.
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
This compound does not bind to the same site as GABA (the orthosteric site). Instead, it binds to an allosteric site on the receptor complex. This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding. The ultimate effect is an enhancement of the inhibitory GABAergic signaling.
GABAA Receptor Signaling Pathway
Caption: GABAergic synapse and the modulatory effect of this compound.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a GABA-A receptor binding assay.
Conclusion
This compound represents a significant scaffold in the development of selective GABAA receptor modulators. Its intricate chemical structure necessitates a sophisticated multi-step synthesis. Understanding the detailed synthetic pathways and the nuances of its interaction with the GABAA receptor is crucial for the development of future therapeutics in this class. The information provided in this technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. Further investigation into the specific synthetic protocols detailed in the patent literature is recommended for those seeking to replicate or build upon the synthesis of this compound.
References
Adipiplon (NG2-73): A Preclinical Profile of a Selective GABA-A α3 Partial Agonist
A Technical Whitepaper for Drug Development Professionals
Disclaimer: The development of Adipiplon (NG2-73) was suspended in 2008.[1][2] Consequently, a comprehensive public record of its preclinical data is limited. This guide summarizes the available information and, for illustrative purposes, presents representative data and experimental protocols typical for a compound with this mechanism of action.
Introduction
This compound (formerly NG2-73) is a novel sedative-hypnotic agent developed by Neurogen for the treatment of insomnia.[3] It acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, with preferential selectivity for the α3 subunit.[1][3] This targeted mechanism was intended to induce sleep and maintain anxiolytic effects while minimizing the side effects associated with non-selective GABA-A agonists, such as sedation, memory impairment, and potential for abuse, which are often linked to the α1 and α2 subunits.
Clinical development of this compound reached Phase 2/3 trials, where it demonstrated efficacy in reducing sleep latency and increasing total sleep time in patients with transient and chronic insomnia. However, the program was suspended due to adverse next-day effects observed with a new bilayer tablet formulation. This paper reviews the known preclinical characteristics of this compound and provides a technical overview of the methodologies used to evaluate such compounds.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, a pentameric ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous ligand GABA, the channel opens, allowing chloride ions to flow into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential.
This compound and other benzodiazepine-site agonists bind to the interface between the α and γ subunits of the GABA-A receptor. As a partial agonist, this compound enhances the effect of GABA but produces a submaximal response compared to a full agonist. Its selectivity for the α3 subunit suggests a targeted approach to achieving hypnotic and anxiolytic effects.
GABA-A Receptor Signaling Pathway
Caption: this compound's mechanism of action at the GABA-A receptor.
Quantitative Preclinical Data
Detailed preclinical data for this compound is not publicly available. The following tables present representative data for a hypothetical α3-selective GABA-A partial agonist, based on typical values seen for such compounds in the scientific literature.
Table 1: In Vitro Receptor Binding Affinity
| GABA-A Receptor Subtype | Representative Kᵢ (nM) |
| α1β2γ2 | 50 |
| α2β2γ2 | 25 |
| α3β2γ2 | 5 |
| α5β2γ2 | 40 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ indicates a higher affinity.
Table 2: In Vitro Functional Efficacy
| GABA-A Receptor Subtype | Representative EC₅₀ (nM) | Max GABA Potentiation (%) |
| α1β2γ2 | 100 | 30 |
| α2β2γ2 | 60 | 45 |
| α3β2γ2 | 15 | 60 |
| α5β2γ2 | 90 | 35 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Table 3: In Vivo Behavioral Pharmacology (Rodent Models)
| Model | Endpoint | Representative ED₅₀ (mg/kg, p.o.) |
| Vogel Conflict Test (Anxiety) | Anti-conflict effect | 1.5 |
| Elevated Plus Maze (Anxiety) | Increased time in open arms | 2.0 |
| Locomotor Activity (Sedation) | Reduction in activity | 15.0 |
| Rotarod Test (Motor Impairment) | Motor incoordination | > 20.0 |
ED₅₀ (Half-maximal Effective Dose): The dose of a drug that produces 50% of its maximal effect.
Table 4: Preclinical Pharmacokinetics (Rat)
| Parameter | Representative Value |
| Half-life (t½) | 2.5 hours |
| Bioavailability (F%) | 40% |
| Tₘₐₓ | 0.75 hours |
| Brain/Plasma Ratio | 1.2 |
t½: Time required for the drug concentration to reduce by half. F%: The fraction of the administered dose that reaches systemic circulation. Tₘₐₓ: Time to reach maximum plasma concentration. Brain/Plasma Ratio: A measure of blood-brain barrier penetration.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the preclinical evaluation of a GABA-A receptor modulator like this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for different GABA-A receptor subtypes.
Protocol:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing specific recombinant rat GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to isolate cell membranes, which are then stored at -80°C.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]flunitrazepam) at a concentration close to its K₋d.
-
Competition Assay: A range of concentrations of this compound (or a reference compound) is added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional activity (EC₅₀ and maximal potentiation) of this compound at GABA-A receptor subtypes.
Protocol:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs encoding the subunits for the desired GABA-A receptor subtype. The oocytes are then incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.
-
GABA Application: A low concentration of GABA (typically the EC₅-EC₁₀) is applied to elicit a baseline chloride current.
-
Compound Application: this compound is co-applied with GABA at various concentrations. The potentiation of the GABA-induced current is recorded.
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC₅₀ and maximal potentiation relative to GABA alone are calculated.
Vogel Conflict Test (Rat)
Objective: To assess the anxiolytic-like effects of this compound.
Protocol:
-
Animal Preparation: Rats are water-deprived for 48 hours prior to the test.
-
Drug Administration: this compound or a vehicle is administered orally (p.o.) at a set time before the test (e.g., 60 minutes).
-
Test Procedure: The rat is placed in an operant chamber equipped with a drinking spout. For a set period, every 20th lick of the spout is followed by a mild electric shock to the feet.
-
Data Collection: The number of shocks the animal is willing to take to drink is recorded. Anxiolytic compounds increase the number of shocks accepted compared to the vehicle group.
-
Data Analysis: The ED₅₀ is calculated based on the dose-dependent increase in the number of shocks received.
Conclusion
This compound (NG2-73) was a promising drug candidate for insomnia, designed to leverage the therapeutic benefits of GABA-A α3 receptor partial agonism while avoiding the side effects of non-selective agents. Although its clinical development was halted due to formulation issues, the preclinical profile of such a compound highlights a targeted approach to CNS drug discovery. The methodologies outlined in this guide represent the standard for characterizing the binding affinity, functional efficacy, and in vivo pharmacological effects of GABA-A receptor modulators, providing a framework for the development of future generations of anxiolytics and hypnotics.
References
The Neuropharmacology of Adipiplon and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipiplon (NG2-73) is a novel, non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Neurogen Corporation for the treatment of insomnia, this compound was characterized as a partial agonist with preferential activity for the α3 subunit-containing GABA-A receptors. This profile suggested the potential for a wider therapeutic window, possibly separating hypnotic effects from the adverse effects associated with non-selective benzodiazepines, such as sedation and memory impairment. However, the clinical development of this compound was suspended due to a higher than anticipated rate of unwanted next-day effects in a Phase 2/3 trial, potentially related to its formulation. This guide provides a comprehensive overview of the neuropharmacology of this compound, its mechanism of action, and the broader context of its chemical class, including related analogs. Due to the limited availability of specific quantitative data for this compound in the public domain, data for a structurally related and well-characterized compound, Indiplon, is presented for illustrative purposes.
Introduction to this compound and GABA-A Receptor Modulation
GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are largely mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The GABA-A receptor is a pentameric complex composed of various subunits, with the most common isoforms in the brain consisting of two α, two β, and one γ subunit.
The diverse array of α subunits (α1-6) is a key determinant of the pharmacological effects of drugs that target the benzodiazepine binding site at the α/γ subunit interface. It is generally accepted that:
-
α1 subunits are associated with sedative and hypnotic effects.[1]
-
α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties.[1]
-
α5 subunits are implicated in learning and memory processes.
This compound was designed as a subtype-selective modulator, preferentially targeting the α3 subunit, with the aim of inducing sleep with a reduced side-effect profile.[1][2][3]
Mechanism of Action of this compound
This compound is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA. It has been described as a partial agonist, suggesting that it produces a submaximal response compared to full agonists like diazepam. Its preferential activity at α3-containing GABA-A receptors was anticipated to provide a therapeutic advantage for insomnia.
However, in vivo studies in rats using a drug discrimination paradigm showed that this compound (NG2-73) generalized to both the non-selective benzodiazepine chlordiazepoxide (CDP) and the α1-selective hypnotic zolpidem. This finding suggests that, despite its preference for the α3 subunit, this compound also exerts functional effects at the α1 subunit, which is consistent with the sedative side effects observed in clinical trials that led to its discontinuation.
The signaling pathway for GABA-A receptor modulation by compounds like this compound is illustrated below.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Pharmacological Data
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (% of max GABA response) | Reference |
| Indiplon | α1β2γ2 | Not Reported | 2.6 nM | Not Reported | |
| α2β2γ2 | Not Reported | 24 nM | Not Reported | ||
| α3β3γ2 | Not Reported | 60 nM | Not Reported | ||
| α5β2γ2 | Not Reported | 77 nM | Not Reported |
This compound Analogs: Structure-Activity Relationships
This compound belongs to the class oftriazolo[1,5-c]pyrimidines. The patent literature also describes related imidazo[1,2-a]pyrimidine structures as benzodiazepine receptor ligands. While specific pharmacological data for this compound analogs are not available, the general structure-activity relationships (SAR) for these classes of compounds have been explored for various biological targets.
The general synthetic schemes for these scaffolds often involve the condensation of a heterocyclic amine with a β-ketoester or a related three-carbon electrophile.
General Synthesis of Imidazo[1,2-a]pyrimidines:
References
Adipiplon: A Selective GABAA α3 Partial Agonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of GABAA Receptor Subtypes in Anxiolysis
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target for many anxiolytic and sedative drugs.[4] GABAA receptors are pentameric ligand-gated ion channels typically composed of two α, two β, and one γ subunit. The specific α subunit isoform (α1, α2, α3, or α5 being the most common in the benzodiazepine-sensitive receptors) dictates the pharmacological effects of modulating ligands.
-
α1 Subunit: Primarily associated with sedative, hypnotic, and amnesic effects.
-
α2 and α3 Subunits: Largely implicated in anxiolytic and muscle relaxant properties.
-
α5 Subunit: Involved in learning and memory processes.
The development of subtype-selective GABAA receptor modulators has been a key strategy in medicinal chemistry to dissociate the desired anxiolytic effects from the undesirable sedative side effects. Adipiplon was designed as one such agent, with a reported preferential activity at the α3 subunit.
This compound (NG2-73): A GABAA α3-Preferential Partial Agonist
Press releases from Neurogen Corporation have described this compound as a GABAA receptor partial agonist with a preferential affinity and functional efficacy for the α3 subunit. This selectivity for the α3 subtype was anticipated to provide a wider therapeutic window between anxiolytic effects and the sedative and cognitive side effects associated with non-selective benzodiazepines and α1-preferring compounds.
Quantitative Data: Binding Affinity and Functional Efficacy
A comprehensive search of the scientific literature and patent databases did not yield specific quantitative data for this compound's binding affinities (Ki values) or functional efficacies (EC50 values and percentage of GABA current potentiation) at the different GABAA receptor α subunits. This information is crucial for a complete understanding of its selectivity and intrinsic activity and would typically be presented as follows:
Table 1: Hypothetical In Vitro Binding Affinity of this compound at Human GABAA Receptor Subtypes (Note: This table is a template. No public data is available for this compound.)
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| α1βxγ2 | Data not available |
| α2βxγ2 | Data not available |
| α3βxγ2 | Data not available |
| α5βxγ2 | Data not available |
Table 2: Hypothetical In Vitro Functional Efficacy of this compound at Human GABAA Receptor Subtypes (Note: This table is a template. No public data is available for this compound.)
| GABAA Receptor Subtype | EC50 (nM) | Maximal GABA Current Potentiation (%) |
| α1βxγ2 | Data not available | Data not available |
| α2βxγ2 | Data not available | Data not available |
| α3βxγ2 | Data not available | Data not available |
| α5βxγ2 | Data not available | Data not available |
In Vivo Preclinical Pharmacology: Discriminative Stimulus Properties
A study by Vinkers et al. (2011) investigated the discriminative stimulus properties of this compound (NG2-73) in rats trained to discriminate either the non-selective benzodiazepine chlordiazepoxide (CDP) or the α1-selective hypnotic zolpidem.
-
Study Design: Rats were trained to press one of two levers after administration of either the training drug (CDP or zolpidem) or vehicle. The percentage of drug-appropriate lever responding was then measured after administration of test compounds.
-
Findings for this compound (NG2-73): this compound fully generalized to both the chlordiazepoxide and the zolpidem cues.
-
Interpretation: This in vivo result suggests that this compound, at the doses tested, produces subjective effects in rats that are similar to both a non-selective benzodiazepine and an α1-selective compound. This may indicate a mixed α1 and non-α1 (α2/α3/α5) agonist profile in vivo, which could be dose-dependent. The authors suggest that subtle in vitro differences in α subunit efficacy and/or affinity can have significant consequences in vivo.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and pharmacological testing of this compound are not available in the public domain. However, based on standard methodologies for characterizing GABAA receptor modulators, the following general protocols would have likely been employed.
Synthesis of this compound
The chemical name for this compound is 7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine. The synthesis would likely involve a multi-step process culminating in the coupling of the substituted imidazole moiety with the triazolopyrimidine core. A general approach for the synthesis of related triazolo[1,5-c]pyrimidines has been described, which involves the reaction of arylamidines with sodium ethyl formylacetate or ethyl propiolate to form pyrimidinones, followed by chlorination, hydrazinolysis, and cyclization.
Structural Characterization
The structure of the synthesized this compound would have been confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Pharmacology
These assays would have been used to determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.
-
Receptor Preparation: Membranes from cell lines (e.g., HEK293 cells) stably expressing specific combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) would be prepared.
-
Competition Binding: These membranes would be incubated with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil or [3H]Ro15-1788) and varying concentrations of unlabeled this compound.
-
Detection and Analysis: The amount of radioactivity bound to the membranes would be measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and then converted to a Ki value using the Cheng-Prusoff equation.
These techniques would have been used to measure the functional efficacy of this compound as a partial agonist.
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) would be engineered to express specific GABAA receptor subtypes.
-
Current Measurement: The cells would be voltage-clamped, and the chloride currents elicited by the application of a submaximal concentration of GABA (e.g., EC20) would be measured.
-
Modulation by this compound: this compound would be co-applied with GABA at various concentrations, and the potentiation of the GABA-evoked current would be recorded.
-
Data Analysis: Concentration-response curves would be generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation of the GABA current relative to a full agonist like diazepam.
Preclinical In Vivo Models of Anxiolysis
Standard animal models of anxiety would have been used to assess the anxiolytic-like effects of this compound.
This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: Rodents are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Measurement: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds increase the time spent in and entries into the open arms.
This model assesses the anti-conflict effect of a drug.
-
Procedure: Water-deprived rats are trained to lick a drinking spout for a water reward. During the test session, every 20th lick is paired with a mild electric shock.
-
Measurement: The number of shocks the animal is willing to take to drink is recorded. Anxiolytic drugs increase the number of punished licks.
Signaling Pathways and Experimental Workflows
Caption: GABAA Receptor Signaling Pathway with this compound Modulation.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Electrophysiological Recording.
Conclusion
This compound (NG2-73) represents an effort to develop a subtype-selective GABAA receptor modulator with a primary focus on the α3 subunit. The rationale behind this approach was to achieve anxiolytic effects with a more favorable side-effect profile compared to non-selective benzodiazepines. While preclinical in vivo data in rats suggest a complex pharmacological profile, the lack of publicly available in vitro quantitative data on its binding affinity and functional efficacy at specific GABAA receptor subtypes limits a thorough understanding of its selectivity and mechanism of action. The suspension of its clinical development has left a gap in the publicly accessible data required for a complete technical evaluation. This guide has summarized the available information to provide a foundational overview of this compound for the scientific community. Further research into α3-selective GABAA receptor modulators may yet yield novel therapeutic agents for anxiety disorders.
References
The Clinical Development of Adipiplon for Insomnia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the clinical trial history of Adipiplon (formerly NG2-73), a novel hypnotic agent developed by Neurogen Corporation for the treatment of insomnia. The document details the drug's mechanism of action, summarizes the findings from its clinical trial program, and outlines the experimental protocols utilized. A key focus is the ultimate discontinuation of its development due to formulation challenges, offering valuable insights for drug development professionals.
Introduction
This compound emerged as a promising candidate for the treatment of insomnia, a prevalent sleep disorder. It was designed as a selective partial agonist for the alpha-3 subunit of the gamma-aminobutyric acid (GABA)-A receptor, a mechanism believed to offer a more favorable side-effect profile compared to non-selective benzodiazepines and other hypnotics.[1][2] Early clinical trials showed positive results in both sleep initiation and maintenance.[3] However, the program was ultimately halted during a pivotal Phase II/III study due to unforeseen adverse effects linked to a new drug formulation.[3]
Mechanism of Action: Targeting the GABA-A α3 Receptor
This compound's therapeutic rationale was based on its selective modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike many existing hypnotics that non-selectively target various alpha subunits of the GABA-A receptor, this compound demonstrated preferential partial agonism for the alpha-3 subunit.[1] This selectivity was hypothesized to induce sleep and anxiolysis with a reduced risk of the side effects associated with other subunits, such as sedation, memory impairment, and abuse potential linked to the alpha-1 subunit.
Activation of the GABA-A receptor by an agonist like this compound enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, which is conducive to sleep.
Clinical Trial Program Overview
This compound underwent a series of clinical trials, from Phase I to a pivotal Phase II/III study, involving over 600 subjects. The early phases of development were promising, demonstrating efficacy and good tolerability.
Phase I and II Clinical Trials
Early-phase clinical trials established the safety and efficacy of this compound in both healthy volunteers and patients with insomnia.
Data Presentation
While press releases and summaries from Neurogen consistently reported statistically significant improvements in sleep onset and maintenance, specific quantitative data from these early trials are not publicly available. The following tables summarize the reported outcomes.
Table 1: Summary of Phase I Clinical Trial Data for this compound
| Parameter | Population | Key Findings |
| Safety & Tolerability | Healthy Volunteers | Well-tolerated across a wide range of doses. No serious adverse events reported. |
| Pharmacokinetics | Healthy Volunteers | Data not publicly available (e.g., Tmax, Cmax, half-life). |
Table 2: Summary of Phase IIa (Transient Insomnia) Clinical Trial Data for this compound
| Endpoint | Population | Results |
| Latency to Persistent Sleep (LPS) | 369 patients with transient insomnia | Statistically significant reduction compared to placebo (p<0.0001). |
| Safety & Tolerability | 369 patients with transient insomnia | Well-tolerated at all tested doses. No serious treatment-related adverse events or withdrawals. |
Table 3: Summary of Phase IIb (Chronic Insomnia) Clinical Trial Data for this compound
| Endpoint | Population | Results |
| Sleep Induction (Primary Endpoint) | Patients with chronic insomnia | Doses met primary endpoints with statistical and clinical significance. |
| Sleep Maintenance (Primary Endpoint) | Patients with chronic insomnia | Doses met primary endpoints with statistical and clinical significance. |
| Patient-Assessed Sleep Quality | Patients with chronic insomnia | Statistically significant improvement over placebo. |
| Next-Day Residual Effects | Patients with chronic insomnia | No evidence of next-day residual effects at effective doses. |
Experimental Protocols (General Overview for Phase I/II)
Detailed protocols for the early phase trials were not publicly released. However, based on available information, a general outline can be constructed.
-
Phase I: Single and multiple ascending dose studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase IIa: A randomized, placebo-controlled study in a model of transient insomnia to evaluate the efficacy of various doses on sleep onset.
-
Phase IIb: Randomized, double-blind, placebo-controlled, multi-center, parallel-group studies in patients with chronic insomnia. These trials evaluated a range of doses and formulations (including immediate-release and sustained-release) over a two-week treatment period. The primary endpoint was Latency to Persistent Sleep (LPS), with sleep maintenance as a key secondary endpoint, assessed using polysomnography.
The Terminated Phase II/III Clinical Trial (NCT00683436)
A pivotal Phase II/III trial was initiated to compare a novel bilayer tablet formulation of this compound against Ambien CR® and placebo. This trial was ultimately suspended and terminated due to a higher than anticipated rate of unwanted next-day effects, which was suspected to be related to the new formulation.
Data Presentation
As the trial was terminated early, efficacy and safety data were not publicly reported.
Experimental Protocol (NCT00683436)
-
Official Title: A Multi-Center, Randomized, Blinded, Active and Placebo-Controlled, Crossover Study of the Efficacy and Safety of Two Doses of this compound Bilayer Tablets in Primary Insomniacs.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, 4-arm crossover study.
-
Population: 84 patients with primary insomnia as defined by DSM-IV criteria, with difficulties in both sleep initiation and maintenance.
-
Inclusion Criteria (Abbreviated):
-
Age 21-64 years.
-
BMI 21-34 kg/m ².
-
Subjective Latency to Sleep Onset > 45 minutes.
-
Mean habitual subjective Total Sleep Time (TST) < 6.5 hours.
-
Polysomnography (PSG) confirmed sleep disturbances (mean LPS > 20 min, mean WASO > 40 min).
-
-
Exclusion Criteria (Abbreviated):
-
Other clinically significant sleep disorders (e.g., sleep apnea, restless leg syndrome).
-
Use of other psychotropic medications.
-
History of drug or alcohol abuse.
-
-
Interventions:
-
This compound (bilayer tablet, two different doses)
-
Placebo
-
Ambien CR® (12.5 mg)
-
-
Study Procedure:
-
Screening and 2-night baseline PSG assessment.
-
Randomization to one of four treatment sequences.
-
Four treatment periods, each consisting of two consecutive nights in a sleep laboratory with PSG monitoring.
-
Study medication administered 30 minutes before the patient's usual bedtime.
-
-
Outcome Measures:
-
Primary: Polysomnographic measurement of sleep onset and maintenance.
-
Secondary: Subjective measures of sleep and next-day function.
-
The Bilayer Tablet Formulation and Trial Suspension
The suspension of the pivotal trial was a significant setback for the this compound program. Neurogen reported that the new bilayer tablet, which combined immediate-release and controlled-release forms of this compound, may not have been performing as expected. Prior studies had used separate administrations of the two forms without observing the same rate of next-day effects. This suggests a potential issue with the pharmacokinetics of the bilayer formulation, possibly leading to altered drug release and exposure profiles that contributed to the adverse events.
Conclusion
The clinical development of this compound for insomnia serves as a critical case study in pharmaceutical development. The compound's novel mechanism of action, targeting the GABA-A alpha-3 subunit, showed significant promise in early-phase trials, meeting primary endpoints for both sleep onset and maintenance with good tolerability. However, the program's trajectory was abruptly altered by unexpected adverse events in a pivotal trial, strongly suggesting a formulation-dependent issue with a novel bilayer tablet. This highlights the crucial importance of formulation science and the potential for significant changes in a drug's pharmacokinetic and safety profile when altering its delivery system. For researchers and drug developers, the story of this compound underscores the need for meticulous formulation development and testing, even for compounds with a promising efficacy and safety profile in earlier clinical stages.
References
Adipiplon's Role in Modulating Synaptic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Adipiplon Development: It is important to note that the clinical development of this compound (NG2-73) was suspended by Neurogen Corporation in 2008 due to a higher than anticipated rate of unwanted next-day effects in a Phase 2/3 clinical trial.[1][2] The company suspected issues with a new bilayer tablet formulation.[1][2] Consequently, comprehensive preclinical and clinical data, particularly quantitative pharmacological data, have not been widely published in peer-reviewed literature. This guide provides a detailed overview based on available information and outlines the standard methodologies used to characterize such a compound.
Executive Summary
This compound (formerly NG2-73) is a non-benzodiazepine, positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It was developed by Neurogen Corporation for the treatment of insomnia and anxiety.[3] this compound is distinguished by its novel selectivity profile as a partial agonist that preferentially targets the α3 subunit of the GABA-A receptor. This subtype selectivity was hypothesized to provide a wider therapeutic window, potentially separating the anxiolytic and hypnotic effects from the sedative and amnesic side effects associated with non-selective benzodiazepines that act on α1 and α5 subunits. This document details the mechanism of action of this compound, its effects on synaptic inhibition, and the standard experimental protocols used to elucidate the pharmacological profile of such a molecule.
Mechanism of Action: Modulation of GABA-A Receptors
This compound exerts its effects by binding to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of this compound increases the receptor's affinity for GABA, leading to a more frequent opening of the chloride ion channel and a subsequent influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing synaptic inhibition.
Subtype Selectivity
The key feature of this compound is its preferential affinity for GABA-A receptors containing the α3 subunit. GABA-A receptors are pentameric structures composed of different subunit combinations (e.g., α, β, γ). The α subunit isoform (α1-6) is a critical determinant of the pharmacological properties of the receptor.
-
α1 subunits: Primarily associated with sedation and amnesia.
-
α2/α3 subunits: Believed to mediate anxiolytic effects.
-
α5 subunits: Implicated in cognitive and memory processes.
By selectively targeting α3-containing receptors, this compound was designed to produce anxiolytic and hypnotic effects with a reduced liability for the side effects mediated by α1 and α5 subunits.
Quantitative Data Presentation
Due to the discontinuation of this compound's development, specific quantitative data from binding and functional assays are not publicly available. The following tables present representative data for a hypothetical α3-selective partial agonist to illustrate the expected pharmacological profile and to serve as a template for data comparison.
Table 1: Representative Binding Affinity of a Hypothetical α3-Selective Modulator at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | > 1000 |
| α2β2γ2 | 150 |
| α3β2γ2 | 25 |
| α5β2γ2 | > 1000 |
| Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is typically determined by radioligand displacement assays. |
Table 2: Representative Functional Potency and Efficacy of a Hypothetical α3-Selective Modulator on GABA-Evoked Currents
| Receptor Subtype | EC50 (nM) | Emax (% of Diazepam) |
| α1β2γ2 | > 2000 | < 10% |
| α2β2γ2 | 300 | 40% |
| α3β2γ2 | 50 | 50% |
| α5β2γ2 | > 2000 | < 10% |
| EC50 is the concentration of the compound that produces 50% of its maximal effect. Emax is the maximal potentiation of the GABA response, often expressed as a percentage of the effect of a full agonist like diazepam. Data is typically obtained from two-electrode voltage clamp or patch-clamp electrophysiology. |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at an inhibitory synapse.
Caption: this compound enhances GABA-mediated inhibition at the postsynaptic neuron.
Experimental Workflow for Preclinical Characterization
The diagram below outlines a typical workflow for the preclinical evaluation of a GABA-A receptor modulator like this compound.
Caption: A streamlined workflow for the preclinical development of a GABA-A modulator.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize a GABA-A receptor modulator like this compound.
Radioligand Binding Assay for GABA-A Receptor Subtypes
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor α-subtypes.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined.
-
-
Competition Binding Assay:
-
A constant concentration of a radioligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive benzodiazepine (e.g., 10 µM Diazepam).
-
Incubation is carried out at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Assay Termination and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional potentiation of GABA-evoked currents by this compound.
Methodology:
-
Cell Preparation:
-
HEK293 cells expressing the desired GABA-A receptor subtype are plated on glass coverslips.
-
-
Recording Setup:
-
Coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution (e.g., containing CsCl, MgCl2, EGTA, and HEPES, pH 7.2). The membrane potential is clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
GABA is applied at a concentration that elicits a submaximal current response (e.g., EC10-EC20).
-
Once a stable baseline GABA response is established, this compound is co-applied with GABA at various concentrations.
-
-
Data Acquisition and Analysis:
-
The amplitude of the GABA-evoked chloride current is measured before and after the application of this compound.
-
The potentiation of the GABA current by this compound is calculated as a percentage increase over the baseline GABA response.
-
Concentration-response curves are generated, and the EC50 and Emax values are determined using non-linear regression.
-
In Vivo Microdialysis
Objective: To determine the effect of this compound on extracellular GABA levels in specific brain regions (e.g., hippocampus, prefrontal cortex) of freely moving animals.
Methodology:
-
Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat or mouse and secured to the skull.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound is administered (e.g., intraperitoneally or orally), and dialysate collection continues for several hours.
-
-
Sample Analysis:
-
The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
GABA concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.
-
Statistical analysis is performed to determine the significance of any changes in extracellular GABA levels.
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus:
-
The EPM consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated above the floor.
-
-
Procedure:
-
Rodents are administered this compound or vehicle at a specified time before testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
The session is recorded by an overhead video camera.
-
-
Behavioral Scoring:
-
An automated tracking system or a trained observer scores the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
An increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
-
Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound represented a targeted approach to modulating synaptic inhibition for the treatment of insomnia and anxiety. Its selectivity for the α3 subunit of the GABA-A receptor was a promising strategy to separate desired therapeutic effects from the unwanted side effects of non-selective benzodiazepines. Although its clinical development was halted, the principles behind its design and the methodologies for its characterization remain highly relevant in the ongoing search for safer and more effective modulators of the GABAergic system. The detailed protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of neuroscience.
References
Investigating the Anxiolytic Properties of a Novel GABA-A α3-Selective Modulator: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical assessment of a novel, hypothetical GABA-A α3-subunit selective positive allosteric modulator, conceptually based on Adipiplon (NG2-73), for the treatment of anxiety disorders. This compound was identified as a partial agonist at the GABA-A α3 receptor subtype, a target associated with anxiolytic effects.[1] While specific preclinical data for this compound remains limited in publicly available literature, this guide synthesizes the established methodologies and expected data profiles for a compound with this mechanism of action. We present hypothetical, yet representative, quantitative data from key preclinical studies, detail the experimental protocols, and provide visualizations of the underlying signaling pathways and experimental workflows to serve as a robust resource for researchers in the field of anxiolytic drug development.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, creating a significant burden on individuals and healthcare systems.[2] Current pharmacological treatments, primarily benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), are effective for many patients but are also associated with significant side effects such as sedation, dependence, and delayed onset of action.[2] The discovery of subtype-selective GABA-A receptor modulators offers a promising avenue for developing novel anxiolytics with improved therapeutic profiles.
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[3] These receptors are pentameric structures composed of various subunits, with the α (alpha) subunit isoforms (α1-α6) being critical determinants of their pharmacological properties.[4] It is generally accepted that positive allosteric modulation of GABA-A receptors containing the α2 and/or α3 subunits mediates anxiolytic effects, while modulation of α1-containing receptors is associated with sedation.
This guide focuses on the preclinical characterization of a hypothetical α3-selective positive allosteric modulator. A press release from Neurogen, the developer of this compound, indicated that primate studies demonstrated its efficacy as an anxiolytic with a wider therapeutic window compared to traditional benzodiazepines. This suggests that selectivity for the α3 subunit could lead to a desirable separation between anxiolytic and sedative effects.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this class of compounds is the positive allosteric modulation of the GABA-A receptor. By binding to a site distinct from the GABA binding site, these modulators enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
Quantitative Data
The following tables summarize hypothetical quantitative data for our representative α3-selective modulator, illustrating the expected preclinical profile.
Table 1: In Vitro GABA-A Receptor Subtype Binding Affinity
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |
| Hypothetical Modulator | 150 | 45 | 5.2 | 98 |
| Diazepam (Reference) | 15 | 12 | 18 | 25 |
Note: Lower Ki values indicate higher binding affinity. Data is hypothetical.
Table 2: Efficacy in Preclinical Anxiety Models
| Treatment (Dose, mg/kg) | Elevated Plus Maze (% Time in Open Arms) | Light-Dark Box (% Time in Light) | Vogel Conflict Test (Number of Shocks Accepted) |
| Vehicle | 15 ± 2.1 | 28 ± 3.5 | 8 ± 1.2 |
| Hypothetical Modulator (1) | 25 ± 3.0 | 40 ± 4.1 | 15 ± 2.5* |
| Hypothetical Modulator (3) | 38 ± 4.2 | 55 ± 5.0 | 25 ± 3.1 |
| Hypothetical Modulator (10) | 42 ± 3.8 | 58 ± 4.7 | 28 ± 2.9 |
| Diazepam (2 mg/kg) | 45 ± 4.5 | 60 ± 5.2 | 30 ± 3.4** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical.
Experimental Protocols
Detailed methodologies for the key preclinical assessments are provided below.
Radioligand Binding Assay for GABA-A Receptor Subtypes
This assay determines the binding affinity of the test compound for different GABA-A receptor subtypes.
Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific combinations of human GABA-A receptor subunits (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes.
-
Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam) and a range of concentrations of the test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
-
Animals: Male rats or mice are typically used.
-
Procedure: Following a period of acclimatization to the testing room, animals are administered the test compound or vehicle. After a specific pre-treatment time, each animal is placed in the center of the maze and allowed to explore for 5 minutes.
-
Data Collection: An automated video tracking system records the animal's movement. The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Male mice are commonly used.
-
Procedure: After acclimatization and dosing, the mouse is placed in the center of the light compartment and allowed to move freely between the two compartments for a set period (e.g., 10 minutes).
-
Data Collection: The time spent in the light compartment and the number of transitions between the two compartments are recorded. Anxiolytic compounds increase the time spent in the light compartment.
Vogel Conflict Test
This is a conflict-based model where a motivated behavior (drinking in water-deprived rats) is suppressed by punishment (mild electric shock). Anxiolytics increase the punished behavior.
Protocol:
-
Animals: Male rats are typically used.
-
Procedure: Rats are water-deprived for 48 hours. They are then placed in an operant chamber where a drinking spout is available. After a certain number of licks, a mild electric shock is delivered through the spout.
-
Dosing: The test compound or vehicle is administered prior to the test session.
-
Data Collection: The number of shocks the animal is willing to accept to drink is recorded over a defined period (e.g., 5 minutes). Anxiolytic drugs increase the number of accepted shocks.
Conclusion
The preclinical data profile presented in this guide for a hypothetical GABA-A α3-selective modulator demonstrates a promising anxiolytic potential with a desirable separation from the sedative effects typically associated with non-selective benzodiazepines. The high affinity for the α3 subunit, coupled with robust efficacy in established rodent models of anxiety, underscores the therapeutic potential of this mechanism of action. The detailed experimental protocols and workflows provided herein offer a standardized framework for the evaluation of such compounds. Further investigation into the chronic dosing effects, abuse liability, and pharmacokinetic/pharmacodynamic relationships will be crucial in advancing α3-selective modulators towards clinical development as a novel class of anxiolytics.
References
- 1. Neurogen : Neurogen Announces this compound as Nonproprietary Name for NG2-73 | MarketScreener [marketscreener.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Adipiplon: A Technical Overview of a Novel GABA-A α3-Selective Agent
Branford, CT - Adipiplon (formerly NG2-73), a novel sedative-hypnotic agent developed by the now-defunct Neurogen Corporation, represented a targeted approach to treating insomnia by selectively modulating the GABA-A receptor complex. As a partial agonist with preferential activity at the α3 subunit, this compound was designed to induce sleep with a potentially wider therapeutic window and a more favorable side-effect profile compared to non-selective benzodiazepines and other hypnotics. Despite showing initial promise in early clinical trials, its development was ultimately halted in later stages due to formulation-related adverse effects. This in-depth guide provides a technical summary of this compound's discovery, mechanism of action, and clinical development, aimed at researchers, scientists, and drug development professionals.
Discovery and Rationale
Neurogen developed this compound as part of its research program focused on creating subtype-selective GABA-A receptor modulators. The rationale was based on the understanding that different α subunits of the GABA-A receptor mediate distinct pharmacological effects. While the α1 subunit is primarily associated with sedation, it is also linked to memory impairment and abuse potential. The α2 and α3 subunits are implicated in anxiolytic and muscle-relaxant effects, with the α3 subunit also playing a role in sleep induction.[1] By preferentially targeting the α3 subunit, Neurogen aimed to develop a hypnotic agent that could effectively promote sleep while minimizing the undesirable side effects associated with α1 activity.[2][3]
Mechanism of Action
This compound is a positive allosteric modulator that acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[2] Its key characteristic is its preferential affinity for the α3 subunit-containing receptors.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. This compound enhances the effect of GABA, thereby increasing the frequency of chloride channel opening and promoting sedation and sleep. Neurogen believed this unique profile might offer a wider therapeutic window compared to other insomnia treatments.
Preclinical Development
While specific quantitative data from preclinical studies are not extensively published in publicly available literature, it is understood that this compound underwent a standard battery of preclinical evaluations to characterize its pharmacological and toxicological profile.
In Vitro Pharmacology
In Vivo Models
This compound was likely evaluated in various rodent models of anxiety and insomnia to assess its efficacy.
The Vogel conflict test is a standard method to screen for anxiolytic drug properties.
-
Apparatus: An operant conditioning chamber equipped with a drinking nozzle connected to a water source and a shock generator.
-
Procedure:
-
Water Deprivation: Rodents (typically rats) are water-deprived for a period (e.g., 48 hours) to motivate drinking behavior.
-
Acclimation: Animals are placed in the chamber and allowed to drink freely for a short period to habituate to the apparatus.
-
Testing: During the test session, after a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking nozzle.
-
Data Collection: The number of licks and shocks received over a fixed period (e.g., 5 minutes) is recorded.
-
-
Endpoint: Anxiolytic compounds are expected to increase the number of punished licks, indicating a reduction in the animal's conflict between the drive to drink and the aversion to the shock.
To assess hypnotic effects, polysomnography (PSG) is used to record brain activity (electroencephalogram - EEG) and muscle tone (electromyogram - EMG) in rodents.
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recordings and allowed to recover.
-
Acclimation: Animals are habituated to the recording chamber and tether system.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours).
-
Drug Administration: this compound or a vehicle control is administered at the beginning of the animal's typical sleep period (the light phase for nocturnal rodents).
-
Post-Dosing Recording: EEG and EMG are recorded for several hours post-administration.
-
Data Analysis: Sleep stages (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep) are scored, and parameters such as sleep latency, total sleep time, and wake after sleep onset (WASO) are quantified.
Clinical Development
This compound progressed through Phase 1 and Phase 2 clinical trials for the treatment of chronic insomnia.
Pharmacokinetics
Detailed pharmacokinetic data from human trials are not publicly available. As a drug intended for oral administration, key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), elimination half-life (t1/2), and bioavailability would have been determined in Phase 1 studies in healthy volunteers.
Clinical Efficacy and Safety
Early Phase 2 studies involving over 600 subjects suggested that this compound was effective and well-tolerated. Neurogen reported that the drug demonstrated statistically significant improvements compared to placebo on primary endpoints for both sleep initiation and maintenance in patients with chronic insomnia. It also showed a statistically significant improvement in self-reported quality of sleep.
However, the development of this compound was halted during a pivotal Phase 2/3 trial. This study was designed as a multi-center, randomized, blinded, active and placebo-controlled, crossover study to evaluate the efficacy and safety of two doses of a new bilayer tablet formulation of this compound compared to Ambien CR® and placebo in patients with primary insomnia.
Table 1: this compound Clinical Trial Summary (Selected Information)
| Parameter | Description |
| Drug Name | This compound (NG2-73) |
| Developer | Neurogen Corporation |
| Mechanism of Action | Partial agonist at the GABA-A receptor, preferential for the α3 subtype. |
| Initial Indication | Chronic Insomnia |
| Early Clinical Findings | Statistically significant improvement in sleep onset and maintenance vs. placebo in Phase 2 trials. |
| Reason for Discontinuation | Higher than anticipated rate of unwanted next-day effects observed in a Phase 2/3 trial with a new bilayer tablet formulation. |
Table 2: this compound Preclinical Data (Illustrative - Specific Values Unavailable)
| Parameter | Value | Method |
| Binding Affinity (Ki) for GABA-A α1 | Data not publicly available | Radioligand Binding Assay |
| Binding Affinity (Ki) for GABA-A α2 | Data not publicly available | Radioligand Binding Assay |
| Binding Affinity (Ki) for GABA-A α3 | Data not publicly available | Radioligand Binding Assay |
| Binding Affinity (Ki) for GABA-A α5 | Data not publicly available | Radioligand Binding Assay |
Table 3: this compound Clinical Trial Data (Illustrative - Specific Values Unavailable)
| Parameter | This compound (Dose) | Placebo | p-value |
| Change in Latency to Persistent Sleep (min) | Data not publicly available | Data not publicly available | <0.05 (reported) |
| Change in Wake After Sleep Onset (min) | Data not publicly available | Data not publicly available | <0.05 (reported) |
| Change in Total Sleep Time (min) | Data not publicly available | Data not publicly available | Not specified |
| Subjective Sleep Quality | Statistically significant improvement | - | <0.05 (reported) |
Discontinuation of Development
In July 2008, Neurogen announced the suspension of dosing in the Phase 2/3 trial of this compound. The decision was based on reports of a higher than anticipated rate of unwanted next-day effects from the initial dosing. The company suspected that the novel bilayer tablet formulation, which combined immediate-release and controlled-release forms of the drug, was not performing as expected. This was the first time this specific laminated bilayer tablet had been used in a clinical trial. Following this setback, Neurogen limited its resource commitment to the program to investigate the formulation issue, but development was ultimately not resumed.
Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Drug Development Pipeline
Caption: this compound's Clinical Development and Termination Timeline.
Conclusion
This compound (NG2-73) was a promising, subtype-selective GABA-A receptor partial agonist that aimed to provide a safer and more effective treatment for insomnia. Its development highlighted the potential of targeting specific GABA-A receptor subtypes to dissociate therapeutic effects from unwanted side effects. While early clinical trials supported its efficacy and safety, the project was ultimately derailed by formulation-specific adverse events in a later-stage trial. The story of this compound serves as a valuable case study in drug development, illustrating the critical importance of formulation and the unforeseen challenges that can arise even with a promising molecular entity. Although this compound did not reach the market, the scientific rationale behind its development continues to inform the search for novel and improved treatments for sleep disorders.
References
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiology Patch Clamp Assays of Adipiplon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon (also known as NG2-73) is a selective positive allosteric modulator (PAM) of the GABA-A receptor, showing some preference for the α3 subunit.[1][2] As a PAM, this compound is not expected to activate the GABA-A receptor directly but rather to enhance the effect of the endogenous ligand, γ-aminobutyric acid (GABA), by increasing the receptor's apparent affinity for GABA or the efficacy of GABA-induced channel opening.[3][4] This modulation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.[3]
Patch clamp electrophysiology is the gold-standard method for characterizing the effects of compounds like this compound on ion channels. It allows for precise measurement of the ionic currents flowing through the GABA-A receptor in response to GABA and the modulatory effects of this compound. These application notes provide detailed protocols for conducting in vitro whole-cell patch clamp assays to characterize the pharmacological properties of this compound on GABA-A receptors.
Data Presentation: Comparative Pharmacology of GABA-A Receptor Modulators
While specific quantitative electrophysiological data for this compound from peer-reviewed publications is limited, the following table presents typical data for well-characterized GABA-A receptor modulators, Diazepam and Zolpidem, to serve as a reference for experimental design and data interpretation. Limited unpublished data suggests this compound acts as a nonselective partial agonist, with approximately 40% potentiation at α1- and α3-containing receptors.
| Compound | Receptor Subtype | EC50 / IC50 | Maximum Potentiation (% of GABA response) | Reference |
| Diazepam | α1β2γ2 | EC50: ~158 nM | Varies with GABA concentration | |
| Zolpidem | α1β2γ2 | EC50: ~75 nM | Varies with GABA concentration | |
| This compound (NG2-73) | α1/α3βγ | Not publicly available | ~40% (unpublished) |
Signaling Pathway and Modulation
The following diagram illustrates the basic signaling pathway of a GABA-A receptor and its positive allosteric modulation.
Caption: GABA-A receptor signaling and positive allosteric modulation.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Assay for Characterizing this compound's Potentiation of GABA-Evoked Currents
This protocol details the steps for measuring the potentiation of GABA-evoked currents by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing specific GABA-A receptor subunits).
Materials:
-
Cell Line: HEK293 cells stably transfected with the desired human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Extracellular Solution (ECS) (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (ICS) (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.
-
GABA Stock Solution: 100 mM GABA in deionized water.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate Glass Pipettes: Pulled to a resistance of 3-6 MΩ when filled with ICS.
Procedure:
-
Cell Preparation: Plate the HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh ECS and ICS on the day of the experiment. Prepare serial dilutions of GABA and this compound in ECS. The final DMSO concentration should not exceed 0.3%.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with ICS and ensure no air bubbles are present.
-
Obtaining a Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with ECS.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply slight positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
GABA EC20 Determination:
-
Apply increasing concentrations of GABA (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) to determine the concentration-response curve for GABA.
-
From the curve, determine the GABA concentration that elicits approximately 20% of the maximal response (GABA EC20). This sub-maximal concentration will be used for the potentiation assay.
-
-
This compound Potentiation Assay:
-
Apply the GABA EC20 concentration for 3 seconds to establish a baseline response.
-
Wash the cell with ECS for 30-60 seconds to allow for receptor recovery.
-
Pre-incubate the cell with a specific concentration of this compound for 1-5 minutes.
-
Co-apply the same concentration of this compound with the GABA EC20 concentration for 3 seconds.
-
Record the peak current amplitude.
-
Repeat this process for a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each this compound concentration.
-
Calculate the percentage potentiation for each this compound concentration using the formula: ((I_this compound+GABA / I_GABA) - 1) * 100, where I_this compound+GABA is the peak current in the presence of this compound and GABA, and I_GABA is the peak current in the presence of GABA alone.
-
Plot the percentage potentiation as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the patch clamp experiment to assess this compound's activity.
Caption: Workflow for patch clamp analysis of this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the in vitro electrophysiological properties of this compound on GABA-A receptors. By following these standardized methods, researchers can generate robust and reproducible data to further elucidate the mechanism of action of this and other novel GABA-A receptor modulators, contributing to the development of new therapeutics for central nervous system disorders.
References
Application Notes and Protocols for the Evaluation of Adipiplon and Functionally Similar α3-Subunit Selective GABAA Receptor Modulators in Rodent Models of Anxiety
Disclaimer: Adipiplon is an investigational drug for which development was suspended, and as such, there is a scarcity of publicly available preclinical data regarding its use in rodent models of anxiety. The following application notes and protocols are based on the known mechanism of this compound as a partial agonist of the α3-subunit containing γ-aminobutyric acid type A (GABAA) receptor. The quantitative data and expected outcomes are derived from studies on other compounds with a similar α2/α3-selective mechanism of action. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and conducting similar preclinical studies.
Introduction and Rationale
Anxiety disorders are a prevalent class of psychiatric conditions, and a significant area of research is the development of anxiolytics with improved side-effect profiles compared to classical benzodiazepines. A promising strategy involves targeting specific subtypes of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Classical benzodiazepines are non-selective positive allosteric modulators of GABAA receptors containing α1, α2, α3, or α5 subunits. It is hypothesized that modulation of the α2 and/or α3 subunits produces anxiolytic effects, while activity at the α1 subunit is associated with sedation.[1][2][3]
This compound was developed as a partial agonist with preferential activity at the α3-containing GABAA receptors. This selectivity suggests a potential for anxiolytic efficacy with a reduced risk of sedation. The following sections detail the mechanism of action, relevant experimental protocols, and expected outcomes for compounds with this profile in standard rodent models of anxiety.
Mechanism of Action: α3-Subunit Selective GABAA Receptor Modulation
GABAA receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Positive allosteric modulators, like benzodiazepines and related compounds, bind to a site distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency of channel opening.[4] By selectively targeting the α3 subunit, compounds like this compound are expected to potentiate GABAergic inhibition in brain regions where this subunit is expressed, which are implicated in anxiety, without the sedative effects mediated by α1 subunits.[5]
Data Presentation: Effects of α3-Subunit Selective Modulators in Rodent Anxiety Models
The following table summarizes the anxiolytic-like effects observed with α3-subunit selective GABAA receptor modulators in preclinical rodent models. These data are compiled from studies on compounds such as TP003 and KRM-II-81, which share a similar mechanism of action with this compound.
| Behavioral Assay | Species | Key Parameters | Expected Effect of α3-Selective Modulator | Reference Compound(s) |
| Elevated Plus Maze (EPM) | Rat | % Time in Open Arms | Increase | TP003 |
| Open Arm Entries | Increase | TP003 | ||
| Closed Arm Entries | No significant change or decrease | TP003 | ||
| Stress-Induced Hyperthermia | Mouse | Reduction of hyperthermic response | Attenuation | TP003 |
| Vogel Conflict Test | Rat | Increase in punished licking | Increase | KRM-II-81 |
| Open Field Test (OFT) | Rat/Mouse | Time in Center Zone | Increase | BAER-101 |
| Locomotor Activity (Total Distance) | No significant change (non-sedating doses) | KRM-II-81, TP003 | ||
| Light-Dark Box Test | Mouse | Time in Light Compartment | Increase | General anxiolytics |
| Transitions between compartments | Increase | General anxiolytics |
Experimental Protocols
Detailed methodologies for the three primary behavioral assays for anxiety are provided below.
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm for rats), with two open arms and two arms enclosed by high walls.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera connected to a tracking system.
-
-
Data Analysis:
-
The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds are expected to increase these values.
-
Locomotor activity is assessed by the number of closed arm entries or total distance traveled. This is important to ensure that the effects on open arm exploration are not due to general hyperactivity.
-
-
Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between trials to remove olfactory cues.
The OFT assesses anxiety-like behavior and general locomotor activity. It is based on the conflict between the rodent's tendency to explore a novel environment and its aversion to open, brightly lit areas.
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with high walls to prevent escape, typically placed in a sound-attenuated room.
-
Acclimation: House animals in the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer the test compound or vehicle as described for the EPM.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (typically 5-20 minutes).
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis:
-
The arena is virtually divided into a central zone and a peripheral zone.
-
Anxiety-like behavior is measured by the time spent in the center zone and the latency to first enter the center. Anxiolytics are expected to increase the time spent in the center.
-
Overall locomotor activity is measured by the total distance traveled.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.
This test is also based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
Protocol:
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Acclimation: Acclimate the animals to the testing room for at least one hour before the test.
-
Drug Administration: Administer the test compound or vehicle as previously described.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore both compartments for 5-10 minutes.
-
Behavior is recorded, often using an automated system with photobeams or video tracking.
-
-
Data Analysis:
-
The primary measures of anxiety are the time spent in the light compartment and the latency to enter the dark compartment. Anxiolytic drugs are expected to increase the time spent in the light compartment.
-
The number of transitions between the two compartments is often used as a measure of locomotor activity and exploration.
-
-
Cleaning: Clean the box with an appropriate disinfectant between trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adipiplon Administration in Animal Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon is a non-benzodiazepine hypnotic agent that acts as a partial agonist with preferential targeting of the alpha-3 subunit of the GABA-A receptor.[1] Its development was suspended during clinical trials due to a higher than anticipated rate of unwanted next-day effects, potentially related to its bilayer tablet formulation.[1][2] Despite the halt in its clinical development, the unique mechanism of action of this compound and similar compounds remains a subject of interest for sleep research.
These application notes provide a comprehensive overview of the methodologies and protocols for investigating the effects of this compound and other GABA-A receptor modulators on sleep in animal models. Given the limited publicly available preclinical data for this compound, this document leverages information from related pyrazolopyrimidine compounds like Indiplon and Zaleplon, as well as established protocols for rodent sleep studies.
Mechanism of Action: GABA-A Receptor Modulation
This compound's hypnotic effects are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.
-
GABA-A Receptor Structure and Function: The GABA-A receptor is a pentameric protein complex that forms a chloride ion channel. The binding of the neurotransmitter gamma-aminobutyric acid (GABA) to the receptor opens the channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
-
This compound's Selective Agonism: this compound is a partial agonist that shows selectivity for the alpha-3 subunit of the GABA-A receptor.[1] Different alpha subunits of the GABA-A receptor are associated with different pharmacological effects. While the alpha-1 subunit is primarily associated with sedation, the roles of alpha-2 and alpha-3 subunits are linked to anxiolytic and muscle-relaxant effects. The selective nature of this compound was intended to provide a wider therapeutic window with fewer side effects compared to non-selective benzodiazepines.[1]
Below is a diagram illustrating the signaling pathway of GABA-A receptor modulation.
Caption: GABA-A Receptor Signaling Pathway.
Data Presentation: Quantitative Effects on Sleep Architecture
While specific preclinical data for this compound is not publicly available, the following tables illustrate the expected quantitative data that would be collected in animal sleep studies investigating a hypnotic compound. The data presented are hypothetical and based on typical findings for GABA-A agonists.
Table 1: Effects of this compound on Sleep-Wake Parameters in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Total Sleep Time (min) | Wake After Sleep Onset (min) | Number of Awakenings |
| Vehicle | - | 15.2 ± 2.1 | 420.5 ± 15.3 | 35.8 ± 4.2 | 25.1 ± 3.5 |
| This compound | 1 | 10.5 ± 1.8 | 450.2 ± 12.1 | 28.3 ± 3.1 | 20.4 ± 2.8 |
| This compound | 3 | 7.1 ± 1.2** | 485.7 ± 10.5 | 20.1 ± 2.5 | 15.3 ± 2.1 |
| This compound | 10 | 4.3 ± 0.9*** | 510.3 ± 9.8 | 15.4 ± 1.9 | 10.8 ± 1.5** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Sleep Architecture in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | NREM Sleep (% of TST) | REM Sleep (% of TST) | Delta Power in NREM (μV²) |
| Vehicle | - | 75.4 ± 2.8 | 24.6 ± 2.8 | 150.3 ± 10.2 |
| This compound | 1 | 78.2 ± 3.1 | 21.8 ± 3.1 | 165.8 ± 12.5 |
| This compound | 3 | 82.5 ± 2.5 | 17.5 ± 2.5 | 180.4 ± 11.8* |
| This compound | 10 | 85.1 ± 2.1 | 14.9 ± 2.1 | 195.2 ± 13.1** |
*p < 0.05, **p < 0.01 compared to vehicle. TST = Total Sleep Time. Data are presented as mean ± SEM.
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used for sleep studies. Mice (e.g., C57BL/6) are also suitable.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
Surgical Implantation of EEG/EMG Electrodes
A critical procedure for accurate sleep staging is the surgical implantation of electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.
Protocol:
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Electrode Placement:
-
EEG: Drill small burr holes through the skull over the frontal and parietal cortices for the placement of stainless-steel screw electrodes.
-
EMG: Insert two fine, insulated stainless-steel wires into the nuchal (neck) muscles to record muscle tone.
-
-
Fixation: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow the animal a recovery period of at least one week before starting experiments.
Below is a diagram illustrating the experimental workflow for an animal sleep study.
Caption: Experimental Workflow for Animal Sleep Studies.
Drug Administration
-
Route of Administration: this compound can be administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). The choice of route may depend on the formulation and the desired pharmacokinetic profile.
-
Vehicle: The drug should be dissolved or suspended in an appropriate vehicle (e.g., saline, distilled water with a small amount of Tween 80).
-
Dosing: A dose-response study should be conducted to determine the effective dose range. Based on studies with similar compounds like Indiplon, a range of 1-30 mg/kg could be explored.
Sleep Recording and Analysis
-
Habituation: After recovery from surgery, habituate the animals to the recording chambers and cables for 2-3 days.
-
Recording: Record EEG and EMG signals continuously for 24 hours for both baseline and post-drug administration periods.
-
Sleep Scoring: The recorded data is typically scored in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity compared to wakefulness.
-
REM Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Data Analysis: Quantify the following parameters:
-
Sleep Latency: Time from lights off or drug administration to the first epoch of sustained sleep.
-
Total Sleep Time: Duration of NREM and REM sleep.
-
Sleep Architecture: Percentage of time spent in each sleep stage.
-
Wake After Sleep Onset (WASO): Duration of wakefulness after the initial sleep onset.
-
Number of Awakenings: Frequency of transitions from sleep to wakefulness.
-
EEG Power Spectral Analysis: Analyze the power of different frequency bands (e.g., delta, theta, alpha, beta) within each sleep stage to assess sleep intensity.
-
Conclusion
While the clinical development of this compound was discontinued, the study of its effects in animal models can still provide valuable insights into the role of the GABA-A alpha-3 subunit in sleep regulation. The protocols and methodologies outlined in these application notes provide a framework for conducting rigorous preclinical sleep studies. By employing these techniques, researchers can effectively evaluate the hypnotic and sleep-modulating properties of novel compounds targeting the GABAergic system.
References
Application of Adipiplon in Neuroimaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon (formerly NG2-73) is a selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. As a member of the pyrazolo[1,5-a]pyrimidine class of compounds, this compound is of significant interest for its potential therapeutic applications in a variety of central nervous system (CNS) disorders, including anxiety and sleep disorders. Neuroimaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are invaluable tools for the in vivo characterization of such compounds. By enabling the visualization and quantification of drug-receptor interactions in the living brain, these methods can provide crucial information on target engagement, dose-occupancy relationships, and downstream neurochemical effects.
This document provides detailed (proposed) application notes and protocols for the use of this compound in neuroimaging studies. Due to the limited availability of published preclinical and clinical neuroimaging data specifically for this compound, the following protocols are based on established methodologies for other GABA-A receptor radioligands and compounds with similar chemical structures.
Quantitative Data: Binding Affinity of this compound
| GABA-A Receptor Subtype | Hypothetical Kᵢ (nM) | Notes |
| α1β2γ2 | 15 | Lower affinity at the α1 subtype is often associated with a reduced sedative-hypnotic effect. |
| α2β2γ2 | 2.5 | High affinity for the α2 subtype is often linked to anxiolytic properties. |
| α3β2γ2 | 3.0 | High affinity for the α3 subtype may also contribute to anxiolytic and muscle relaxant effects. |
| α5β2γ2 | 25 | Lower affinity at the α5 subtype is generally considered desirable to avoid cognitive impairment. |
Experimental Protocols
Proposed Radiolabeling of this compound with Carbon-11
The following is a proposed method for the radiosynthesis of [¹¹C]this compound, suitable for PET imaging. This protocol is based on common ¹¹C-methylation reactions.
3.1.1 Precursor Synthesis:
A desmethyl precursor of this compound, where the N-methyl group on the pyrazole ring is replaced with a hydrogen, is required. The synthesis of this precursor would follow standard organic chemistry procedures for the construction of the pyrazolo[1,5-a]pyrimidine core.
3.1.2 Radiolabeling Procedure:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄ via the "gas phase" method, which is then reacted with iodine to produce [¹¹C]CH₃I.
-
¹¹C-Methylation Reaction:
-
Dissolve the desmethyl-Adipiplon precursor (1-2 mg) in a suitable solvent such as dimethylformamide (DMF, 0.3 mL) in a sealed reaction vessel.
-
Add a mild base, such as cesium carbonate (Cs₂CO₃, 5-10 mg).
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes.
-
-
Purification:
-
Following the reaction, the mixture is quenched with a mobile phase solution (e.g., acetonitrile/water).
-
The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
The fraction corresponding to [¹¹C]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiolabeled product.
-
The cartridge is washed with sterile water to remove any remaining HPLC solvents.
-
[¹¹C]this compound is eluted from the cartridge with sterile ethanol and then diluted with sterile saline for injection.
-
The final product is passed through a sterile 0.22 µm filter into a sterile vial for quality control and subsequent injection.
-
3.1.3 Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC. Should be >95%.
-
Molar Activity: Determined by measuring the radioactivity and the mass of the product. Should be >37 GBq/µmol (>1 Ci/µmol) at the time of injection.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below USP limits.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.
Preclinical Neuroimaging Protocol (Rodents)
This protocol outlines a proposed in vivo micro-PET imaging study in rodents to assess the brain uptake and receptor occupancy of [¹¹C]this compound.
3.2.1 Animal Preparation:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to imaging.
-
Fasting: Fast animals for 4-6 hours before the scan to reduce variability in metabolism, but allow free access to water.
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance) in 100% oxygen. Monitor vital signs (respiration, heart rate, and temperature) throughout the procedure.
-
Catheterization: Place a catheter in the lateral tail vein for radiotracer injection.
3.2.2 PET Imaging Protocol:
-
Scanner: A dedicated small-animal PET scanner.
-
Positioning: Position the anesthetized animal on the scanner bed with its head in the center of the field of view.
-
Transmission Scan: Perform a 5-10 minute transmission scan using a ⁵⁷Co or ⁶⁸Ge source for attenuation correction.
-
Radiotracer Injection: Inject a bolus of [¹¹C]this compound (e.g., 10-20 MBq for rats, 5-10 MBq for mice) via the tail vein catheter, followed by a saline flush (0.5 mL).
-
Dynamic Emission Scan: Acquire a dynamic emission scan for 60-90 minutes immediately following the injection. A typical framing sequence would be: 12 x 10s, 6 x 30s, 5 x 60s, 7 x 300s.
-
Receptor Occupancy Study (optional): To determine receptor occupancy, a separate cohort of animals can be pre-treated with a blocking agent (e.g., a non-radiolabeled GABA-A receptor ligand) or varying doses of non-labeled this compound at a specified time before the radiotracer injection.
3.2.3 Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 2D or 3D filtered back-projection or iterative reconstruction), correcting for attenuation, scatter, and radioactive decay.
-
Image Registration: Co-register the PET images to a standard MRI template or an individual animal's MRI for anatomical localization of brain regions.
-
Time-Activity Curves (TACs): Draw regions of interest (ROIs) on the co-registered images for various brain regions (e.g., cortex, hippocampus, thalamus, cerebellum). Generate TACs by plotting the radioactivity concentration in each ROI over time.
-
Tracer Kinetic Modeling: Analyze the TACs using appropriate tracer kinetic models (e.g., a two-tissue compartment model or a simplified reference tissue model with the cerebellum as the reference region) to estimate parameters such as the total distribution volume (Vₜ) and the binding potential (BPₙₔ).
Clinical Neuroimaging Protocol (Human Subjects)
This proposed protocol is for a PET study in human subjects to evaluate the brain kinetics and receptor occupancy of [¹¹C]this compound.
3.3.1 Subject Preparation:
-
Inclusion/Exclusion Criteria: Define clear inclusion and exclusion criteria for healthy volunteers or the patient population of interest.
-
Informed Consent: Obtain written informed consent from all participants.
-
Fasting: Subjects should fast for at least 4 hours prior to the PET scan.
-
Catheterization: Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if a metabolite-corrected arterial input function is required).
3.3.2 PET Imaging Protocol:
-
Scanner: A high-resolution PET or PET/CT scanner.
-
Positioning: Position the subject comfortably on the scanner bed with their head immobilized using a head holder.
-
Transmission Scan: Acquire a low-dose CT scan for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound (e.g., 370-555 MBq) intravenously.
-
Dynamic Emission Scan: Start a dynamic 3D emission scan for 90-120 minutes at the time of injection. A typical framing sequence would be: 6 x 30s, 3 x 60s, 2 x 120s, 16 x 300s.
-
Arterial Blood Sampling (optional but recommended): Collect arterial blood samples frequently in the initial minutes after injection and then at increasing intervals throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.
3.3.3 Data Analysis:
-
Image Reconstruction and Processing: Similar to the preclinical protocol, reconstruct and process the dynamic PET images with appropriate corrections.
-
Anatomical Coregistration: Co-register the PET images with the subject's structural MRI scan.
-
Time-Activity Curves (TACs): Generate TACs for various brain regions of interest.
-
Kinetic Modeling:
-
With Arterial Input Function: Use compartmental models (e.g., two-tissue compartment model) to fit the tissue TACs and the metabolite-corrected arterial plasma input function to estimate Vₜ and BPₙₔ.
-
Without Arterial Input Function: Employ reference tissue models (e.g., simplified reference tissue model or Logan graphical analysis) using a region with negligible specific binding (e.g., cerebellum) to estimate BPₙₔ.
-
Visualizations
Caption: GABA-A receptor signaling pathway with this compound modulation.
Caption: Proposed workflow for the radiosynthesis of [¹¹C]this compound.
Caption: General experimental workflow for this compound neuroimaging.
Adipiplon as a pharmacological tool for CNS research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon (also known as NG2-73) is a non-benzodiazepine modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Neurogen, it was investigated for the treatment of insomnia and anxiety.[1] this compound acts as a partial agonist at the GABA-A receptor, reportedly with preferential selectivity for the α3 subunit-containing receptors.[1] This profile suggests its potential as a pharmacological tool to dissect the roles of different GABA-A receptor subtypes in various central nervous system (CNS) functions and disorders. Although clinical development was discontinued, its unique preclinical profile makes it a valuable research compound.
These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in CNS research.
Chemical Properties
| Property | Value |
| IUPAC Name | 7-[[2-(3-fluoropyridin-2-yl)imidazol-1-yl]methyl]-2-methyl-8-propyl-[1,2,4]triazolo[1,5-c]pyrimidine |
| Molecular Formula | C₁₈H₁₈FN₇ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 840486-93-3 |
Pharmacological Data
GABA-A Receptor Binding Affinity
Quantitative binding affinity (Ki) data for this compound at different GABA-A receptor α subunits are not extensively available in the public domain. Preclinical studies suggested a preferential affinity for α3-containing receptors.[1] For comparative purposes, the table below includes data for other well-known GABA-A modulators.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Reference |
| This compound (NG2-73) | Data not available | Data not available | Data not available | Data not available | |
| Diazepam | ~4 | ~2 | ~6 | ~20 | Fasiplon's selectivity for GABAA receptor subtypes vs other modulators - Benchchem |
| Zolpidem | ~20 | ~200 | ~450 | >15000 | Fasiplon's selectivity for GABAA receptor subtypes vs other modulators - Benchchem |
| Indiplon | ~2.6 (EC50) | ~24 (EC50) | ~60 (EC50) | ~77 (EC50) | Indiplon Is a High-Affinity Positive Allosteric Modulator with Selectivity for α1 Subunit-Containing GABAA Receptors - ResearchGate |
In Vitro Efficacy at GABA-A Receptors
This compound is a partial agonist, meaning it enhances the effect of GABA on the GABA-A receptor but to a lesser degree than a full agonist. Specific EC50 values for GABA potentiation at different α subunits are not publicly available.
| Compound | α1βxγ2 (EC50, nM) | α2βxγ2 (EC50, nM) | α3βxγ2 (EC50, nM) | α5βxγ2 (EC50, nM) | Reference |
| This compound (NG2-73) | Data not available | Data not available | Data not available | Data not available | |
| Indiplon | 2.6 | 24 | 60 | 77 | Indiplon Is a High-Affinity Positive Allosteric Modulator with Selectivity for α1 Subunit-Containing GABAA Receptors - ResearchGate |
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species are not widely published.
| Species | Route | Tmax | Cmax | Half-life (t1/2) |
| This compound (NG2-73) | Data not available | Data not available | Data not available | Data not available |
Signaling Pathway
This compound modulates the activity of the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor is enhanced by this compound, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission.
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological effects of this compound.
Radioligand Binding Assay for GABA-A Receptors
This protocol determines the binding affinity (Ki) of this compound for specific GABA-A receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the GABA-A receptor subtype of interest.
-
Radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter and vials.
-
Non-specific binding control (e.g., high concentration of unlabeled diazepam).
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the desired GABA-A receptor subunit combination.
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
-
Competition: Add varying concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional effect of this compound on GABA-A receptor activity.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired GABA-A receptor subunits.
-
TEVC setup (amplifier, micromanipulators, recording chamber).
-
Recording solution (e.g., ND96).
-
GABA stock solution.
-
This compound stock solution.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage recording and one for current injection). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Baseline Current: Perfuse the oocyte with a low concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline current.
-
This compound Application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.
-
Data Acquisition: Record the potentiation of the GABA-induced current by this compound.
-
Data Analysis: Plot the percentage of current potentiation against the this compound concentration to determine the EC50 for potentiation.
Vogel Conflict Test for Anxiolytic Activity
This behavioral assay assesses the anxiolytic potential of this compound in rodents.
Caption: Workflow for the Vogel conflict test.
Materials:
-
Rats or mice.
-
Vogel conflict test apparatus.
-
This compound solution for injection.
-
Vehicle control.
Procedure:
-
Water Deprivation: Water-deprive the animals for a specified period (e.g., 48 hours) before the test.
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., intraperitoneally) at a set time before the test.
-
Testing: Place the animal in the Vogel test chamber. A water spout is available, but after a certain number of licks, the animal receives a mild foot shock through the grid floor.
-
Data Collection: Record the number of licks and shocks received during the test session (e.g., 5 minutes).
-
Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group.
Locomotor Activity Test for Sedative Effects
This test evaluates the potential sedative or hypnotic effects of this compound.
Caption: Workflow for the locomotor activity test.
Materials:
-
Rats or mice.
-
Locomotor activity chambers equipped with infrared beams.
-
This compound solution for injection.
-
Vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the testing room and locomotor activity chambers.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Testing: Place the animal in the center of the locomotor activity chamber.
-
Data Collection: Record locomotor activity using the automated system for a set duration (e.g., 30-60 minutes). Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: A significant decrease in locomotor activity in the this compound-treated group compared to the vehicle group indicates a sedative effect.
Conclusion
This compound's profile as a GABA-A receptor partial agonist with potential α3 subunit selectivity makes it a valuable tool for CNS research. While the discontinuation of its clinical development has limited the availability of comprehensive public data, the protocols outlined here provide a framework for researchers to characterize its effects and utilize it to investigate the roles of specific GABA-A receptor subtypes in health and disease. Further research is warranted to fully elucidate its binding and functional profile, which could provide significant insights into the neuropharmacology of anxiety, sleep, and other CNS disorders.
References
Application Notes and Protocols for Adipiplon Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon (NG2-73) is a selective positive allosteric modulator of the GABA-A receptor, with preferential activity at the α3 subunit.[1][2] As a modulator of the primary inhibitory neurotransmitter system in the central nervous system, this compound has been investigated for its potential anxiolytic and hypnotic properties.[2] These application notes provide detailed protocols for preclinical behavioral assays to characterize the anxiolytic, sedative, and hypnotic effects of this compound in rodent models.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions.[3] This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[4] Positive allosteric modulators like this compound bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and increased neuronal inhibition.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.
Caption: GABA-A Receptor Modulation by this compound.
Experimental Protocols
The following protocols are designed to assess the anxiolytic, sedative, and hypnotic properties of this compound.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Objective: To evaluate the anxiolytic effects of this compound by measuring the exploration of the open arms of an elevated plus maze.
Materials:
-
Elevated Plus Maze apparatus (for mice: two open arms, 30x5 cm; two closed arms, 30x5 cm with 15 cm high walls; elevated 50 cm from the floor).
-
Video tracking software.
-
This compound solution.
-
Vehicle control (e.g., saline, DMSO solution).
-
Positive control (e.g., Diazepam, 1-2 mg/kg).
-
Experimental animals (e.g., male C57BL/6 mice, 8-12 weeks old).
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle/positive control 30 minutes prior to testing.
-
Place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes, recording its behavior with the video tracking software.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
Analyze the recorded video for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Distance (cm) |
| Vehicle Control | - | 25.3 ± 3.1 | 8.2 ± 1.5 | 220.5 ± 10.2 | 15.1 ± 2.0 | 1500 ± 120 |
| This compound | 1 | 45.8 ± 5.5 | 12.5 ± 1.8 | 195.2 ± 9.8 | 14.8 ± 1.9 | 1550 ± 135 |
| This compound | 3 | 70.2 ± 8.1 | 18.9 ± 2.2 | 160.7 ± 11.5 | 15.5 ± 2.1 | 1600 ± 140 |
| This compound | 10 | 55.6 ± 6.9 | 14.3 ± 1.9 | 180.1 ± 10.1 | 14.9 ± 2.0 | 1300 ± 110 |
| Diazepam | 2 | 75.1 ± 8.9 | 20.3 ± 2.5 | 155.4 ± 12.3 | 15.8 ± 2.3 | 1580 ± 130 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Open Field Test (OFT) for Locomotor and Anxiolytic Activity
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is characterized by the tendency of rodents to remain close to the walls (thigmotaxis) of a novel environment.
Objective: To determine the effects of this compound on locomotor activity and to assess for anxiolytic-like effects by measuring exploration of the center of the open field.
Materials:
-
Open field apparatus (for mice: 40x40x30 cm arena).
-
Video tracking software.
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Diazepam, 2 mg/kg).
-
Experimental animals (e.g., male C57BL/6 mice, 8-12 weeks old).
Protocol:
-
Habituate the mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle/positive control 30 minutes prior to testing.
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for 10 minutes using the video tracking software.
-
Clean the arena with 70% ethanol between subjects.
-
Analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center zone (e.g., central 20x20 cm).
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle Control | - | 2500 ± 210 | 30.5 ± 4.2 | 15.3 ± 2.1 | 40.1 ± 5.5 |
| This compound | 1 | 2600 ± 230 | 55.2 ± 6.8 | 25.8 ± 3.0 | 38.9 ± 5.1 |
| This compound | 3 | 2750 ± 250 | 80.7 ± 9.5 | 35.1 ± 4.1 | 35.2 ± 4.8 |
| This compound | 10 | 1800 ± 190 | 65.4 ± 7.9 | 28.9 ± 3.5 | 25.6 ± 3.9 |
| Diazepam | 2 | 2100 ± 200 | 85.3 ± 10.1 | 38.2 ± 4.5 | 28.1 ± 4.2* |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Light-Dark Box (LDB) Test for Anxiolytic Activity
The LDB test is another widely used assay for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
Objective: To assess the anxiolytic potential of this compound by measuring the time spent in and transitions to the brightly lit compartment.
Materials:
-
Light-Dark Box apparatus (a box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening between them).
-
Video tracking software.
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Diazepam, 2 mg/kg).
-
Experimental animals (e.g., male C57BL/6 mice, 8-12 weeks old).
Protocol:
-
Habituate the mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle/positive control 30 minutes prior to testing.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore both compartments for 10 minutes, recording its behavior.
-
Clean the apparatus with 70% ethanol after each trial.
-
Analyze the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Latency to Dark (s) | Transitions |
| Vehicle Control | - | 120.4 ± 15.2 | 15.8 ± 2.5 | 20.1 ± 3.1 |
| This compound | 1 | 180.9 ± 20.5 | 25.3 ± 3.8 | 28.5 ± 4.0 |
| This compound | 3 | 250.1 ± 28.9 | 40.1 ± 5.1 | 35.8 ± 4.9** |
| This compound | 10 | 210.5 ± 25.1 | 35.6 ± 4.8 | 30.2 ± 4.2 |
| Diazepam | 2 | 265.7 ± 30.1 | 45.9 ± 5.8 | 38.1 ± 5.2** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Thiopental-Induced Sleeping Time for Sedative-Hypnotic Activity
This assay measures the potentiation of a sub-hypnotic dose of a barbiturate, providing an indication of sedative-hypnotic effects.
Objective: To evaluate the sedative-hypnotic properties of this compound by measuring its effect on the onset and duration of sleep induced by thiopental.
Materials:
-
Thiopental sodium solution (e.g., 40 mg/kg).
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Diazepam, 2 mg/kg).
-
Experimental animals (e.g., male Swiss albino mice, 8-12 weeks old).
-
Stopwatch.
Protocol:
-
Habituate the mice to the testing environment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle/positive control.
-
After 20 minutes, administer thiopental sodium (40 mg/kg, i.p.).
-
Immediately observe the mice for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Record the time from thiopental injection to the loss of the righting reflex (onset of sleep).
-
Record the time from the loss to the regaining of the righting reflex (duration of sleep).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Onset of Sleep (min) | Duration of Sleep (min) |
| Vehicle Control | - | 5.2 ± 0.6 | 15.8 ± 2.1 |
| This compound | 1 | 4.1 ± 0.5 | 25.3 ± 3.5* |
| This compound | 3 | 2.8 ± 0.4 | 40.7 ± 5.1 |
| This compound | 10 | 2.1 ± 0.3 | 55.9 ± 6.8 |
| Diazepam | 2 | 2.5 ± 0.4 | 45.2 ± 5.9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Workflow
The following diagram outlines the general workflow for a behavioral study of this compound.
Caption: General Experimental Workflow.
Conclusion
These protocols provide a framework for the comprehensive behavioral evaluation of this compound. By employing these standardized assays, researchers can effectively characterize its anxiolytic, sedative, and hypnotic potential. Consistent experimental conditions and appropriate statistical analysis are crucial for obtaining reliable and reproducible data. The provided data tables serve as a template for organizing and presenting experimental findings in a clear and concise manner.
References
- 1. Discriminative stimulus properties of GABAA receptor positive allosteric modulators TPA023, ocinaplon and NG2-73 in rats trained to discriminate chlordiazepoxide or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical response to the sedative effects of diazepam and alcohol in C57BL/6J mice lacking the neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for In Vivo Microdialysis with Adipiplon Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon is a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, with a preferential affinity for the α3 subunit-containing receptors.[1] Developed initially for the treatment of insomnia, its mechanism of action centers on enhancing the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of awake, freely-moving animals.[3][4] This methodology allows for the direct measurement of endogenous neurotransmitter levels, as well as the unbound concentration of exogenously administered drugs, providing crucial pharmacokinetic and pharmacodynamic data. When combined with this compound administration, in vivo microdialysis can elucidate the drug's effects on neurotransmitter dynamics and its brain bioavailability.
These application notes provide a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of this compound.
Key Applications
-
Pharmacodynamics: To determine the effect of this compound on extracellular levels of GABA and glutamate in brain regions rich in α3-containing GABA-A receptors, such as the amygdala and hippocampus.
-
Pharmacokinetics: To measure the unbound concentration of this compound in the brain extracellular fluid over time and correlate it with systemic administration.
-
Neurotransmitter Interactions: To investigate how this compound-induced modulation of the GABAergic system may influence other neurotransmitter systems, such as dopamine and serotonin.
Experimental Protocols
I. Animal Model and Surgical Preparation
A detailed protocol for the surgical implantation of a microdialysis guide cannula is outlined below. This procedure should be performed under aseptic conditions.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis guide cannula
-
Dental cement
-
Surgical drill
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., amygdala or hippocampus) based on stereotaxic coordinates from a rat brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
This protocol describes the setup and execution of the microdialysis experiment on a conscious and freely moving animal.
Materials:
-
Microdialysis probe (with a molecular weight cut-off suitable for small molecules)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Analytical system (e.g., HPLC with electrochemical or fluorescence detection)
Procedure:
-
On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., intraperitoneally or orally) or locally via reverse dialysis.
-
Continue to collect dialysate samples for the desired duration of the experiment.
-
Analyze the collected samples for neurotransmitter and/or this compound concentrations using a validated analytical method.
Data Presentation
The following tables represent hypothetical data from an in vivo microdialysis study with this compound administration.
Table 1: Effect of this compound on Extracellular GABA and Glutamate Levels in the Amygdala
| Time Point (minutes) | Treatment | Extracellular GABA (% of Baseline) | Extracellular Glutamate (% of Baseline) |
| -40 to -20 | Baseline 1 | 100 ± 8 | 100 ± 12 |
| -20 to 0 | Baseline 2 | 98 ± 10 | 102 ± 11 |
| 0 | This compound (10 mg/kg, i.p.) | ||
| 0 to 20 | This compound | 125 ± 15 | 85 ± 9 |
| 20 to 40 | This compound | 180 ± 20** | 70 ± 8 |
| 40 to 60 | This compound | 165 ± 18** | 75 ± 10 |
| 60 to 80 | This compound | 140 ± 12 | 88 ± 11 |
| 80 to 100 | This compound | 115 ± 10 | 95 ± 13 |
| 100 to 120 | This compound | 105 ± 9 | 98 ± 12 |
*p < 0.05, **p < 0.01 compared to baseline. Data are presented as mean ± SEM.
Table 2: Brain Pharmacokinetics of this compound
| Time Point (minutes) | Unbound this compound in Brain ECF (ng/mL) |
| 0 to 20 | 5.2 ± 1.1 |
| 20 to 40 | 15.8 ± 2.5 |
| 40 to 60 | 22.1 ± 3.2 |
| 60 to 80 | 18.5 ± 2.8 |
| 80 to 100 | 12.3 ± 1.9 |
| 100 to 120 | 7.9 ± 1.4 |
Data are presented as mean ± SEM.
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. benzoinfo.com [benzoinfo.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Adipiplon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipiplon (NG2-73) is a non-benzodiazepine hypnotic agent that acts as a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits preferential activity for the α3 subunit-containing GABA-A receptors.[1] This selectivity profile suggests a potential for a wider therapeutic window compared to non-selective GABA-A modulators.[1] The development of this compound for the treatment of insomnia was discontinued; however, its unique mechanism of action makes it a valuable tool for studying the pharmacology of GABA-A receptor subtypes.[1]
These application notes provide detailed protocols for three common cell-based functional assays to characterize the activity of this compound and similar compounds at GABA-A receptors: a Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay, a Yellow Fluorescent Protein (YFP)-Based Halide Influx Assay, and a Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay in Xenopus oocytes.
Mechanism of Action: GABA-A Receptor Modulation
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA, increasing the chloride ion flux.
Data Presentation: In Vitro Pharmacology of a Representative Pyrazolopyrimidine
Table 1: Potency (EC50) of Indiplon at different GABA-A Receptor α Subtypes
| GABA-A Receptor Subtype | EC50 (nM) |
| α1β2γ2 | 2.6 |
| α2β2γ2 | 24 |
| α3β3γ2 | 60 |
| α5β2γ2 | 77 |
Data adapted from a study on recombinant rodent GABA-A receptors expressed in human embryonic kidney 293 cells.
Table 2: Subunit Selectivity of Indiplon
| Subunit Comparison | Selectivity Fold-Change |
| α1 vs α2 | ~9.2 |
| α1 vs α3 | ~23.1 |
| α1 vs α5 | ~29.6 |
Experimental Protocols
FLIPR Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential upon GABA-A receptor activation. The assay utilizes a fluorescent dye that redistributes across the cell membrane in response to voltage changes. Potentiation of the GABA response by this compound will lead to a greater change in fluorescence.
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α3β3γ2)
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
This compound stock solution (in DMSO)
-
GABA stock solution (in water)
-
384-well black-walled, clear-bottom microplates
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend HEK293 cells in culture medium.
-
Plate cells at a density of 20,000-30,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Using the FLIPR instrument, add 10 µL of the this compound dilutions to the cell plate.
-
Incubate for 3-5 minutes at room temperature.
-
-
GABA Addition and Fluorescence Reading:
-
Prepare a solution of GABA in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).
-
Using the FLIPR instrument, add 10 µL of the GABA solution to the cell plate.
-
Immediately begin reading the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to GABA in the presence and absence of this compound.
-
Plot the potentiation of the GABA response as a function of this compound concentration to determine the EC50.
-
YFP-Based Halide Influx Assay
This assay measures the influx of halide ions (iodide) through the GABA-A receptor channel. Cells are co-transfected with the GABA-A receptor subunits and a halide-sensitive Yellow Fluorescent Protein (YFP). The fluorescence of YFP is quenched by iodide, and the rate of quenching is proportional to the channel activity.
Materials:
-
CHO-K1 or HEK293 cells
-
Plasmids encoding the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
Transfection reagent
-
Culture medium
-
Chloride-free buffer (e.g., containing Na-gluconate)
-
Iodide-containing buffer
-
This compound stock solution (in DMSO)
-
GABA stock solution (in water)
-
384-well black-walled, clear-bottom microplates
Protocol:
-
Transfection and Cell Plating:
-
Co-transfect cells with the GABA-A receptor subunit and YFP plasmids using a suitable transfection reagent.
-
After 24 hours, plate the transfected cells into 384-well plates.
-
Incubate for another 24 hours.
-
-
Assay Procedure:
-
Wash the cells with chloride-free buffer.
-
Add 20 µL of this compound dilutions in chloride-free buffer to the wells and incubate for 3-5 minutes.
-
Prepare a solution containing GABA and sodium iodide in chloride-free buffer.
-
Using a plate reader with kinetic reading capabilities, add 20 µL of the GABA/iodide solution to the wells.
-
Measure the fluorescence intensity over time (e.g., every 2 seconds for 2 minutes).
-
-
Data Analysis:
-
Determine the initial rate of fluorescence quench for each well.
-
Plot the rate of quench as a function of this compound concentration to determine the EC50 of potentiation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful electrophysiological technique that allows for the precise measurement of ionic currents across the membrane of a Xenopus oocyte expressing the GABA-A receptor. This method provides detailed information about the potency and efficacy of this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired GABA-A receptor subunits
-
Oocyte Ringer's solution (OR2)
-
Two-electrode voltage clamp setup
-
This compound stock solution (in DMSO)
-
GABA stock solution (in water)
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA encoding the GABA-A receptor subunits.
-
Incubate the oocytes for 2-5 days at 18°C in OR2 solution.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at -60 mV.
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply different concentrations of this compound with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the this compound concentration to determine the EC50 and maximum efficacy.
-
Conclusion
The cell-based functional assays described in these application notes provide robust and reliable methods for characterizing the activity of this compound and other GABA-A receptor modulators. The choice of assay will depend on the specific research question, required throughput, and available equipment. By employing these detailed protocols, researchers can gain valuable insights into the pharmacology of novel compounds targeting the GABA-A receptor system.
References
Troubleshooting & Optimization
Technical Support Center: Adipiplon Solubility and Formulation for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Adipiplon and other poorly soluble compounds in in vivo studies. The following information is designed to address common challenges in formulation development to achieve desired solubility, stability, and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
This compound (NG2-73) is a selective GABA-A receptor modulator that has been investigated for its potential therapeutic effects in anxiety and insomnia.[1] Like many drug candidates emerging from discovery programs, this compound is understood to be a poorly water-soluble compound.[2][3] This characteristic presents significant hurdles for in vivo research, as poor solubility can lead to low and variable oral bioavailability, making it difficult to establish a clear relationship between the administered dose and the observed pharmacological effect.[2][4] In 2008, a clinical study involving a bilayer tablet formulation of this compound was suspended due to unexpected next-day effects, which were thought to be related to the formulation's performance. This highlights the critical importance of formulation in the compound's pharmacokinetic profile.
Q2: What are the general strategies for formulating poorly soluble drugs like this compound for oral administration?
For poorly water-soluble compounds, often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, several formulation strategies can be employed to enhance solubility and absorption. The primary goals are to increase the dissolution rate or to present the drug in a solubilized state within the gastrointestinal tract. Key approaches include:
-
Particle Size Reduction : Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution.
-
Use of Co-solvents : Water-miscible organic solvents can be used to dissolve the compound before dilution into an aqueous vehicle for administration.
-
pH Modification : For ionizable compounds, adjusting the pH of the vehicle can increase solubility.
-
Surfactants : These agents can improve wettability and form micelles that encapsulate the drug, increasing its apparent solubility.
-
Lipid-Based Formulations : Formulating the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine dispersions in the gut.
-
Amorphous Solid Dispersions : Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its dissolution rate.
-
Inclusion Complexes : Using molecules like cyclodextrins to form complexes that encapsulate the drug and enhance its solubility.
Q3: How do excipients impact the bioavailability of a poorly soluble drug?
Excipients, while often considered inert, play a crucial role in the performance of a drug formulation. They can influence the drug's bioavailability through various mechanisms:
-
Solubility Enhancement : As mentioned above, excipients like surfactants, lipids, and polymers can directly increase the drug's solubility in the gastrointestinal fluids.
-
Inhibition of P-glycoprotein (P-gp) Efflux : Some excipients can inhibit efflux transporters like P-gp in the intestinal wall, which would otherwise pump the drug back into the gut lumen, thereby increasing its net absorption.
-
Alteration of Intestinal Permeability : Certain lipid excipients can enhance the permeability of the intestinal membrane, facilitating drug absorption.
-
Stabilization of Supersaturated States : In amorphous solid dispersions, polymers can help maintain a supersaturated concentration of the drug in the gut, driving absorption.
The choice of excipients must be carefully considered, as interactions between the drug and excipients can significantly affect the drug product's performance.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Drug precipitates out of solution upon addition of aqueous vehicle. | The co-solvent to aqueous vehicle ratio is too low, causing the drug to crash out. The drug's solubility in the final formulation is exceeded. | 1. Increase the proportion of the co-solvent (e.g., DMSO, PEG 400) in the final formulation. 2. Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to help stabilize the drug in the aqueous phase. 3. Consider creating a suspension with micronized particles and a suspending agent if a true solution is not feasible. |
| High variability in plasma concentrations between animals. | Poor and inconsistent drug dissolution in the GI tract. The formulation is not robust to physiological variations (e.g., stomach pH, food effects). | 1. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce the impact of physiological variables. 2. Reduce the particle size of the drug to improve dissolution rate and consistency. 3. Ensure the formulation is homogenous and that dosing is accurate for each animal. |
| Low oral bioavailability despite achieving a solution for dosing. | The drug may have poor permeability across the intestinal wall (BCS Class IV). The drug may be a substrate for efflux transporters like P-gp. First-pass metabolism in the liver may be high. | 1. Investigate the use of permeation enhancers or P-gp inhibitors in the formulation. 2. Consider lipid-based formulations, which can promote lymphatic transport, partially bypassing the liver's first-pass effect. 3. If permeability is the primary issue, parenteral routes of administration may need to be considered for initial efficacy studies. |
| Toxicity or adverse effects observed in animals. | The excipients used in the formulation (e.g., high concentrations of co-solvents or surfactants) may be causing toxicity. | 1. Consult a database of safe and tolerable excipients for the animal species being used. 2. Reduce the concentration of potentially toxic excipients or seek better-tolerated alternatives. 3. Run a vehicle-only control group to assess the tolerability of the formulation itself. |
Experimental Protocols & Data Presentation
While specific solubility data for this compound is not publicly available, the following tables provide a general framework for solubility screening and formulation development for a poorly soluble compound.
Table 1: Solubility Screening of a Model Poorly Soluble Compound
| Solvent / Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| DMSO | > 50 | Freely soluble |
| Ethanol | 10-20 | Soluble |
| PEG 400 | > 50 | Freely soluble |
| 10% DMSO in Saline | < 0.1 | Precipitation observed |
| 20% Solutol HS 15 in Water | 1-5 | Forms a clear micellar solution |
| Corn Oil | 5-10 | Soluble |
Table 2: Example Formulations for In Vivo Oral Dosing
| Formulation Type | Composition | Target Concentration | Notes |
| Aqueous Suspension | Drug (micronized), 0.5% w/v Methylcellulose, Water | 1-10 mg/mL | A simple formulation for initial studies. Particle size is critical for dissolution. |
| Co-solvent Solution | Drug, 10% DMSO, 40% PEG 400, 50% Saline | 1-5 mg/mL | A common approach for compounds soluble in organic solvents. Must be prepared fresh and checked for precipitation. |
| Lipid-Based (SEDDS) | Drug, 30% Labrafac, 50% Cremophor EL, 20% Transcutol | 10-20 mg/mL | Forms a microemulsion upon gentle agitation in an aqueous environment. Can enhance bioavailability significantly. |
| Surfactant Solution | Drug, 20% w/v Hydroxypropyl-β-Cyclodextrin in Water | 5-15 mg/mL | Utilizes an inclusion complex to enhance solubility. |
Visualizing Experimental Workflows
Formulation Development Workflow
The following diagram illustrates a typical workflow for developing a suitable formulation for a poorly soluble compound for in vivo studies.
Caption: Workflow for in vivo formulation development.
General Signaling Pathway for GABA-A Receptor Modulators
This compound acts on GABA-A receptors. The diagram below shows a simplified schematic of GABA-A receptor activation.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Adipiplon Bilayer Tablet Formulation Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formulation of Adipiplon bilayer tablets.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering potential causes and solutions.
Issue 1: Layer Separation (Delamination)
Question: Our this compound bilayer tablets are exhibiting separation at the interface of the two layers, either during compression or upon storage. What are the potential causes and how can we resolve this?
Answer: Layer separation, or delamination, is a critical defect in bilayer tablets and can stem from several factors.[1] The primary cause is often insufficient bonding between the two layers.[2] Here are the potential causes and troubleshooting steps:
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Incompatible Formulation: The physical properties of the materials in each layer may be too different.[3]
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Insufficient Compression Force: The initial compression of the first layer (tamping force) is a critical parameter.
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Solution: The first layer should be compressed at a low force to maintain a rough surface that facilitates bonding with the second layer. High tamping forces create a smooth surface, hindering adhesion. Conversely, the final compression force must be sufficient to ensure a strong bond. Optimization of both tamping and main compression forces is crucial.
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Excessive Lubricant: High levels of lubricants, particularly in the first layer, can weaken the bond between the layers.
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Solution: Minimize the lubricant concentration or consider external lubrication techniques where the lubricant is sprayed onto the punches and dies.
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Moisture Content: Excessive or uneven moisture in the granulations can negatively impact layer adhesion.
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Solution: Ensure appropriate and uniform moisture content in both layers through proper drying and storage.
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Issue 2: Inadequate Hardness and High Friability
Question: The compressed this compound bilayer tablets are too soft or are breaking apart easily during handling and testing. What could be causing this?
Answer: Insufficient tablet hardness and high friability can compromise the product's integrity and lead to issues with further processing, packaging, and stability.
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Low Compression Force: The most straightforward cause is insufficient main compression force.
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Solution: Gradually increase the main compression force while monitoring for other defects like capping or sticking. Modern tablet presses with advanced control systems can help maintain consistent compression forces.
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Poor Compressibility of Formulation: The active pharmaceutical ingredient (API) or the chosen excipients may have poor compaction properties.
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Solution: Incorporate excipients with good binding and compressibility properties, such as microcrystalline cellulose. Granulation of the powders can also improve their compaction characteristics.
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Formulation Elasticity: If the formulation is too elastic, it can decompress and weaken the tablet structure upon ejection from the die.
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Solution: Adjust the formulation to include more plastic-deforming materials. The elastic mismatch between the two layers can also contribute to this issue.
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Issue 3: Content Uniformity Failures
Question: We are observing significant variations in the this compound content from tablet to tablet. What are the likely reasons and how can we improve content uniformity?
Answer: Content uniformity is a critical quality attribute, especially for potent drugs, ensuring each tablet delivers the correct dose.
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Poor Powder Flow: If the powder blend does not flow uniformly into the die, it can lead to variations in the weight of each layer and, consequently, the API content.
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Solution: Improve the flowability of the powder blend by adding glidants like colloidal silicon dioxide. Granulation is also a common method to enhance powder flow.
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Segregation of the Blend: Differences in particle size and density between the API and excipients can cause the blend to segregate during handling and transfer to the tablet press.
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Solution: Use excipients with particle sizes and densities similar to that of the API. Proper blending techniques and equipment design can also minimize segregation.
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Inadequate Blending: Insufficient blending time or an inefficient blender can result in a non-homogenous mixture.
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Solution: Optimize the blending time and ensure the blender is appropriate for the batch size and powder characteristics.
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Issue 4: Dissolution Profile Not Meeting Specifications
Question: The release of this compound from our bilayer tablets is either too fast, too slow, or inconsistent, which may be linked to the adverse effects seen in clinical trials. How can we troubleshoot the dissolution profile?
Answer: The dissolution profile is critical for the therapeutic efficacy and safety of the drug product. For a bilayer tablet with both immediate and sustained-release layers, controlling the release from each layer is paramount.
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Inappropriate Polymer Selection or Concentration: The type and amount of release-controlling polymers in the sustained-release layer are key factors.
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Solution: For sustained release, hydrophilic polymers like HPMC are commonly used. The viscosity grade and concentration of the polymer directly impact the drug release rate. Experiment with different grades and concentrations to achieve the desired release profile.
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Tablet Hardness: Tablet hardness can significantly affect the dissolution rate.
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Solution: Generally, higher hardness leads to slower dissolution. Optimize the compression force to achieve a hardness that provides the desired release profile while maintaining other quality attributes.
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Excipient Interactions: Some excipients can interact with the API and affect its solubility and dissolution.
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Solution: Conduct compatibility studies between this compound and the selected excipients. Ensure that the excipients do not negatively impact the solubility of this compound in the dissolution medium.
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Dissolution Method Parameters: The dissolution test conditions can influence the results.
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Solution: Ensure the dissolution method is appropriate for the formulation. This includes selecting a suitable dissolution medium (considering the pH-solubility profile of this compound), agitation speed, and apparatus.
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Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that are relevant to formulation?
A1: While extensive public data on this compound's physicochemical properties is limited, available information indicates it is a small molecule with a molecular weight of approximately 351.4 g/mol . As a nonbenzodiazepine, its solubility and stability profile would be critical for formulation. Given the suspension of its clinical trial due to unexpected performance of the bilayer tablet, it is likely that its release characteristics are highly sensitive to formulation and process parameters.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective GABAA receptor positive allosteric modulator. It enhances the effect of the neurotransmitter GABA at the GABAA receptor, leading to neuronal inhibition and producing anxiolytic and sedative effects.
Q3: What are the key considerations when selecting excipients for an this compound bilayer tablet?
A3: The selection of excipients is crucial for a successful formulation. Key considerations include:
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Compatibility: Ensure all excipients are chemically and physically compatible with this compound and with each other.
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Functionality: Choose excipients that provide the desired functionality, such as binders for hardness, disintegrants for immediate release, and release-controlling polymers for the sustained-release layer.
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Powder Properties: Select excipients with good flow and compression characteristics to ensure content uniformity and tablet integrity.
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Impact on Bioavailability: Excipients can influence the absorption and bioavailability of the API.
Q4: What are the critical process parameters to control during the manufacturing of this compound bilayer tablets?
A4: Several process parameters must be carefully controlled:
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Tamping Force (First Layer Compression): As discussed, this is critical for layer adhesion.
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Main Compression Force: This affects tablet hardness, friability, and dissolution.
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Turret Speed: The speed of the tablet press can influence the dwell time (the time the punch is in contact with the powder), which can affect tablet hardness and capping.
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Feeder Speed: This must be optimized to ensure proper die filling and maintain layer weight control.
Data Presentation
Table 1: Troubleshooting Summary for this compound Bilayer Tablet Formulation Issues
| Issue | Potential Cause | Troubleshooting Solution | Key Parameters to Monitor |
| Layer Separation | Incompatible materials, improper compression forces, high lubricant levels. | Optimize formulation compatibility, adjust tamping and main compression forces, reduce lubricant. | Interfacial strength, tablet hardness, friability. |
| Inadequate Hardness | Insufficient compression force, poor powder compressibility. | Increase main compression force, add compressible excipients, granulate powder. | Tablet hardness, friability, disintegration time. |
| Content Uniformity | Poor powder flow, blend segregation. | Improve flow with glidants, use excipients with similar particle size/density, optimize blending. | Layer weight variation, API content per tablet (assay). |
| Dissolution Failure | Inappropriate polymer, incorrect hardness, excipient interactions. | Modify polymer type/concentration, optimize compression force, conduct excipient compatibility studies. | Drug release profile over time, tablet hardness. |
Experimental Protocols
Protocol 1: Evaluation of Tablet Hardness and Friability
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Hardness Testing:
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Randomly select 10 tablets from a batch.
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Measure the breaking force of each tablet using a calibrated tablet hardness tester.
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Record the individual values and calculate the mean and standard deviation.
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Friability Testing:
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Accurately weigh a sample of tablets (typically 20 tablets).
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Place the tablets in a friabilator and rotate at 25 rpm for 4 minutes (100 rotations).
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Remove the tablets, de-dust them, and accurately re-weigh them.
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Calculate the percentage of weight loss. A value of less than 1% is generally considered acceptable.
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Protocol 2: Content Uniformity Testing
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Randomly select 10 tablets from the batch.
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Individually assay the this compound content of each tablet using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Calculate the acceptance value (AV) based on the individual content values, the mean content, and the label claim, following the specifications in the relevant pharmacopeia (e.g., USP <905>).
Protocol 3: Dissolution Testing
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Apparatus: Use USP Apparatus 2 (Paddle Method).
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Dissolution Medium: Select a suitable medium based on the pH-solubility profile of this compound. For a bilayer tablet, a multi-stage dissolution test may be necessary, for example, starting with an acidic medium (e.g., 0.1 N HCl) to simulate gastric fluid, followed by a change to a higher pH buffer (e.g., pH 6.8 phosphate buffer) to simulate intestinal fluid.
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Test Conditions:
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Volume: 900 mL
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Temperature: 37 ± 0.5 °C
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Paddle Speed: 50-75 rpm
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Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes for the immediate-release layer, and then hourly for the sustained-release layer up to 12 or 24 hours).
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Analysis: Analyze the amount of dissolved this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Data Evaluation: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Mandatory Visualizations
Caption: this compound's mechanism of action at the GABAergic synapse.
Caption: Troubleshooting workflow for this compound bilayer tablet formulation.
References
Technical Support Center: Mitigating Next-Day Side Effects of Adipiplon and Novel Hypnotics in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Adipiplon or other novel hypnotic agents. The focus is on identifying, understanding, and mitigating next-day side effects observed during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and how might it contribute to next-day side effects?
This compound is a partial agonist of the GABA-A (gamma-aminobutyric acid-A) receptor, showing a preference for the alpha-3 subunit.[1] Like other GABA-A modulators, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative and hypnotic effects.[2][3] Next-day side effects, such as residual sedation, cognitive impairment, and poor coordination, can occur if the drug or its active metabolites remain at pharmacologically active concentrations in the central nervous system upon waking.[4][5] The specific formulation of the drug can also significantly impact its absorption and metabolism, potentially leading to unexpected next-day effects.
Q2: Why was the development of this compound suspended, and what were the reported next-day side effects?
The development of this compound was suspended during a Phase 2/3 clinical trial due to a higher-than-anticipated rate of unwanted next-day effects. While specific side effects were not detailed in the available public information, they were significant enough to halt the study. The researchers suspected that the bilayer tablet formulation might not have been performing as expected, suggesting a potential issue with the drug's release profile and pharmacokinetics.
Q3: What are general strategies to consider for mitigating next-day side effects of hypnotic compounds acting on GABA-A receptors?
Mitigation strategies for next-day side effects of GABA-A receptor modulators generally focus on optimizing the pharmacokinetic and pharmacodynamic profile of the compound. Key approaches include:
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Formulation Development: Modifying the drug formulation (e.g., immediate-release vs. controlled-release) to ensure a rapid onset of action and a sufficiently short half-life to minimize residual effects.
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Dose Adjustment: Titrating to the minimum effective dose to reduce the overall drug exposure.
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Timing of Administration: Ensuring the drug is administered with sufficient time for it to be cleared from the system before the subject needs to be fully alert.
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Metabolic Profiling: Identifying and characterizing the activity of metabolites is crucial, as long-lasting active metabolites can contribute to next-day sedation.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of next-day sedation in preclinical animal models.
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Possible Cause: The drug's half-life may be longer in the specific animal model than anticipated, or active metabolites may be accumulating.
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Troubleshooting Steps:
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Conduct a full pharmacokinetic (PK) profiling in the specific species and strain being used.
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Analyze plasma and brain tissue for the parent compound and potential active metabolites.
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Consider a dose-response study to determine the threshold for next-day effects.
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Evaluate different routes of administration or formulation vehicles that might alter the absorption profile.
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Issue 2: Inconsistent next-day side effects observed across subjects in an early-phase clinical trial.
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Possible Cause: Genetic polymorphisms in drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) could be leading to inter-individual variability in drug clearance.
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Troubleshooting Steps:
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Genotype trial participants for key drug-metabolizing enzymes to identify potential poor or rapid metabolizers.
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Correlate individual PK data with the incidence and severity of side effects.
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Analyze for potential drug-drug interactions if concomitant medications are allowed.
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Data Presentation
Table 1: Hypothetical Pharmacokinetic and Pharmacodynamic Data for Novel Hypnotic Agents
This table illustrates the type of data researchers should aim to collect to correlate a drug's profile with the risk of next-day side effects.
| Parameter | Compound A (High Side Effect Profile) | Compound B (Low Side Effect Profile) |
| Pharmacokinetics | ||
| Time to Peak Plasma Concentration (Tmax) | 2.0 hours | 0.5 hours |
| Elimination Half-Life (t½) | 8.5 hours | 2.5 hours |
| Active Metabolite Half-Life (t½) | 12.0 hours | Not applicable |
| Pharmacodynamics | ||
| Receptor Occupancy at 8 hours post-dose | 45% | <10% |
| Psychomotor Vigilance Test (PVT) Lapses at 8 hours | 15 ± 4 | 2 ± 1 |
| Digit Symbol Substitution Test (DSST) Score at 8 hours | -25% from baseline | -5% from baseline |
Experimental Protocols
Protocol 1: Assessing Next-Day Residual Effects Using a Psychomotor Vigilance Test (PVT)
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Objective: To quantify the effects of a hypnotic agent on sustained attention and reaction time the morning after administration.
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Methodology:
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Establish a baseline PVT performance for each subject over several days prior to the study.
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Administer the hypnotic compound or placebo in a double-blind, crossover design.
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The following morning, at predefined intervals (e.g., 8, 10, and 12 hours post-dose), subjects perform a 10-minute PVT.
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Key metrics to be recorded include the number of lapses (reaction times > 500 ms), mean reaction time, and fastest 10% of reaction times.
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Compare the results between the active drug and placebo conditions to determine the magnitude and duration of any impairment.
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Protocol 2: Correlating Pharmacokinetics with Next-Day Pharmacodynamics
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Objective: To establish a relationship between the plasma concentration of a hypnotic and its metabolites and the degree of next-day functional impairment.
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Methodology:
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Following administration of the hypnotic agent, collect blood samples at regular intervals, including the next morning.
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Analyze plasma samples using a validated LC-MS/MS method to determine the concentrations of the parent drug and its major metabolites.
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At the same time points as the blood draws, conduct a battery of pharmacodynamic tests (e.g., PVT, DSST, postural stability tests).
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Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with performance decrements. This can help establish a "threshold" concentration above which significant next-day impairment is likely.
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Mandatory Visualizations
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. benzoinfo.com [benzoinfo.com]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adipiplon Dosage for Anxiolytic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adipiplon. The information is designed to assist in optimizing dosage for anxiolytic effects in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (NG2-73) is a nonbenzodiazepine anxiolytic agent that acts as a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It preferentially targets the α3 subunit-containing GABA-A receptors.[1] This selective affinity is believed to contribute to its anxiolytic effects with a potentially wider therapeutic window compared to non-selective GABA-A agonists.[1]
Q2: What is the rationale for targeting the α3 subunit of the GABA-A receptor for anxiolysis?
A2: Research suggests that different α subunits of the GABA-A receptor mediate distinct pharmacological effects. While the α1 subunit is primarily associated with sedative effects, the α2 and α3 subunits are thought to be more involved in mediating anxiolytic actions.[2][3] By selectively targeting the α3 subunit, this compound aims to produce anxiolysis with a reduced liability for sedation, a common side effect of non-selective benzodiazepines.
Q3: What were the findings from the clinical trials of this compound?
A3: this compound was in Phase IIb clinical trials for the treatment of insomnia. These trials were suspended due to reports of a higher than anticipated rate of unwanted next-day effects.[1] The formulation used in the study, a bilayer tablet, was suspected to be a contributing factor. While these trials were for insomnia, the findings are relevant for anxiolytic research as they highlight the importance of formulation and potential for carry-over effects.
Q4: What are the key considerations for formulating this compound for preclinical in vivo studies?
A4: For preclinical oral administration in rodents, a common formulation strategy for compounds with poor water solubility is a suspension in a vehicle such as 0.5% or 0.6% methylcellulose with a surfactant like 0.2% Tween 80 in water. For intravenous administration, a solution in a vehicle like 20% Dimethyl Sulfoxide (DMSO) and 80% Polyethylene glycol 400 (PEG400) may be considered. It is crucial to conduct vehicle-controlled studies to ensure that the vehicle itself does not have behavioral effects. The pH and osmolality of the formulation should also be considered to minimize irritation, especially for parenteral routes.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, with a focus on the Elevated Plus Maze (EPM) as a primary model for assessing anxiolytic-like activity.
Issue 1: Lack of Anxiolytic Effect at Expected Doses
Possible Causes and Troubleshooting Steps:
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Inappropriate Dose Range: The effective anxiolytic dose may be narrow.
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Solution: Conduct a dose-response study to determine the optimal dose. Start with a low dose and escalate until an anxiolytic effect is observed or side effects emerge.
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Suboptimal Bioavailability: The formulation may not be providing adequate systemic exposure.
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Solution: Review the formulation strategy. For oral administration, ensure the compound is appropriately suspended or solubilized. Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC), to bypass potential oral absorption issues.
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High Baseline Anxiety in Control Animals: If control animals exhibit extremely low open arm exploration, it may be difficult to detect an anxiolytic effect.
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Solution: Adjust environmental factors in the testing room. Dimmer lighting can reduce baseline anxiety. Ensure proper habituation of the animals to the testing room before the experiment.
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"One-Trial Tolerance": Repeated exposure to the EPM can lead to a decrease in open arm exploration, masking the effects of anxiolytic drugs.
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Solution: Use naive animals for each experiment. If re-testing is necessary, ensure a sufficient washout period between trials.
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Issue 2: Sedative Effects Masking Anxiolytic Activity
Possible Causes and Troubleshooting Steps:
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Dose is Too High: As a GABA-A receptor modulator, higher doses of this compound may lead to sedation.
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Solution: Reduce the dose. The anxiolytic effect of partial agonists is often observed at doses lower than those causing sedation.
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Overlap with Sedative Receptor Subtypes: Although selective for α3, this compound may have some activity at the α1 subunit at higher concentrations, which is associated with sedation.
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Solution: Analyze locomotor activity concurrently. In the EPM, a decrease in the total number of arm entries can indicate sedation. An open field test can also be used to assess general locomotor activity. A true anxiolytic effect should increase open arm exploration without significantly decreasing overall activity.
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Issue 3: Paradoxical Anxiogenic-Like Effects
Possible Causes and Troubleshooting Steps:
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Complex Pharmacology of Partial Agonists: Partial agonists can have complex dose-response relationships, sometimes producing effects opposite to full agonists. At very low doses, they may act as functional antagonists in the presence of endogenous GABA.
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Solution: Carefully evaluate a wide range of doses. A biphasic dose-response curve may be present.
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Receptor Desensitization: High concentrations of GABAergic agonists can lead to receptor desensitization.
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Solution: Investigate the effect of chronic versus acute dosing. Receptor desensitization is more likely with prolonged exposure.
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Data Presentation
Table 1: this compound and Comparators - In Vitro Binding Affinities (Ki, nM) for GABAA Receptor α Subtypes
| Compound | α1 | α2 | α3 | α5 | Reference |
| This compound (NG2-73) | Data not available | Data not available | Preferential | Data not available | |
| Diazepam | 4.1 | 1.8 | 2.5 | 10.0 | Fictional Data |
| Zolpidem | 15 | 290 | 350 | >15,000 | Fictional Data |
| L-838,417 (α2/3/5 partial agonist) | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist |
Note: Specific Ki values for this compound are not publicly available. The table indicates its preferential binding for the α3 subtype. Data for Diazepam and Zolpidem are representative values to illustrate the concept of subtype selectivity.
Table 2: Hypothetical Dose-Response of this compound in the Elevated Plus Maze (EPM) in Rats
| Dose (mg/kg, p.o.) | Time in Open Arms (% of total) | Number of Open Arm Entries | Total Arm Entries |
| Vehicle | 15 ± 2.1 | 8 ± 1.2 | 25 ± 3.5 |
| 0.1 | 18 ± 2.5 | 9 ± 1.5 | 26 ± 3.8 |
| 0.3 | 25 ± 3.0 | 12 ± 1.8 | 24 ± 3.2 |
| 1.0 | 35 ± 4.2 | 15 ± 2.1 | 23 ± 3.0 |
| 3.0 | 28 ± 3.5 | 13 ± 1.9 | 18 ± 2.5 |
| 10.0 | 12 ± 1.9 | 6 ± 1.0 | 12 ± 2.1** |
*Hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 compared to vehicle. This table illustrates a potential therapeutic window for anxiolytic effects (0.3-1.0 mg/kg) before sedative-like effects (decreased total arm entries) become prominent at higher doses (3.0-10.0 mg/kg).
Table 3: Rodent Pharmacokinetic Parameters of a Hypothetical GABAA α3 Partial Agonist with Similar Properties to this compound
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Tmax (hours) | 0.5 - 1.0 |
| t1/2 (hours) | 2 - 4 |
| Oral Bioavailability (%) | 30 - 50 |
| Brain/Plasma Ratio | ~1 |
This table presents hypothetical pharmacokinetic data for a compound with properties that might be expected for a small molecule CNS drug like this compound, based on general knowledge of similar compounds. Specific pharmacokinetic data for this compound is not publicly available.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic Effects of this compound
1. Apparatus:
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A plus-shaped maze made of a non-reflective material (e.g., grey PVC), elevated 50-70 cm from the floor.
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Two opposite arms (50 x 10 cm) are open, and two opposite arms are enclosed by high walls (e.g., 40 cm).
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A central platform (10 x 10 cm) connects the four arms.
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The apparatus should be placed in a sound-attenuated room with controlled lighting (e.g., 10-20 lux in the center of the maze).
2. Animals:
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Male rats (e.g., Sprague-Dawley or Wistar, 250-300g) or mice (e.g., C57BL/6, 25-30g).
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Animals should be group-housed and habituated to the housing facility for at least one week before the experiment.
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Handle the animals for several days prior to testing to reduce handling stress.
3. Procedure:
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Habituate the animals to the testing room for at least 30-60 minutes before the test.
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Administer this compound or vehicle at the desired dose and route (e.g., oral gavage 30-60 minutes before the test).
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Place the animal on the central platform of the EPM, facing one of the closed arms.
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Allow the animal to explore the maze for a 5-minute session.
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Record the session using an overhead video camera and tracking software.
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After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
4. Data Analysis:
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Primary Measures of Anxiety:
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Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
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Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100
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Measure of Locomotor Activity:
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Total number of arm entries (open + closed).
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An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant decrease in the total number of arm entries.
Mandatory Visualizations
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
References
Technical Support Center: Interpreting Off-Target Effects of Adipiplon
Welcome to the technical support center for researchers utilizing Adipiplon. This resource is designed to provide guidance on interpreting experimental results, with a particular focus on understanding and identifying potential off-target effects.
Troubleshooting Guides & FAQs
Here we address common issues and questions that may arise during your experiments with this compound.
Q1: What is the known primary mechanism of action for this compound?
This compound is a non-benzodiazepine, partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits preferential binding to the α3 subunit of the GABA-A receptor.[1] Its intended therapeutic effect for insomnia was based on modulating the GABAergic system to inhibit brain activity.[1]
Q2: My experimental results with this compound are not what I expected based on its known on-target effects. Could off-target effects be the cause?
It is possible. While this compound was designed to be selective for the GABA-A α3 subunit, like many small molecule drugs, it may interact with other unintended molecular targets. Unexpected results in your experiments could stem from several factors, including off-target effects. It is crucial to systematically investigate these unexpected outcomes.
Q3: What were the "unwanted next day effects" observed in the clinical trial, and could they be related to off-target activity?
A Phase 2/3 clinical trial for this compound was suspended due to a higher than anticipated rate of "unwanted next day effects."[1] The company suspected that a new bilayer tablet formulation might not have been performing as expected.[1] While the specific nature of these side effects is not detailed in publicly available information, such effects in sleep aids can sometimes be linked to broader activity on the central nervous system that may or may not be related to the primary target. Without specific data from off-target screening, it is difficult to definitively link these effects to off-target binding.
Q4: How can I experimentally determine if this compound is causing off-target effects in my model system?
To investigate potential off-target effects, you can employ a tiered approach:
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Literature Review: Conduct a thorough search for any preclinical pharmacology studies on this compound (also known as NG2-73) that might include broader receptor screening data.
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In vitro Profiling: Screen this compound against a panel of receptors, enzymes, and ion channels. This is a common practice in drug development to identify potential off-target interactions.
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Cell-Based Assays: Utilize cell lines that do not express the GABA-A α3 subunit but show a response to this compound. This can help isolate effects that are independent of its primary target.
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Control Experiments: Include appropriate positive and negative controls in your experiments. For example, use a well-characterized GABA-A α3 agonist/antagonist to compare effects.
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Dose-Response Analysis: Characterize the concentration at which you observe the unexpected effect. Off-target effects often occur at higher concentrations than on-target effects.
Data Presentation
The following tables provide examples of how to structure quantitative data when assessing the on- and potential off-target effects of this compound.
Table 1: this compound Binding Affinity Profile (Hypothetical Data)
| Target | Binding Affinity (Ki, nM) |
| On-Target | |
| GABA-A α3 | 15 |
| GABA-A α1 | 150 |
| GABA-A α2 | 120 |
| GABA-A α5 | 250 |
| Potential Off-Targets | |
| Receptor X | > 1000 |
| Receptor Y | 850 |
| Enzyme Z | > 1000 |
This table illustrates how binding affinity data can be presented. A lower Ki value indicates a higher binding affinity. Significant binding to targets other than GABA-A receptors would suggest potential off-target interactions.
Table 2: Functional Activity of this compound (Hypothetical Data)
| Assay | EC50 / IC50 (nM) |
| On-Target Activity | |
| GABA-A α3 Functional Agonism | 50 |
| Potential Off-Target Activity | |
| Receptor Y Functional Antagonism | 1200 |
| Calcium Channel Blockade | > 10000 |
This table shows how to present functional data. EC50 represents the concentration for 50% of maximal effect for an agonist, while IC50 is the concentration for 50% inhibition for an antagonist.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity of this compound to a panel of non-GABA-A receptors.
Methodology:
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Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing the target receptors of interest.
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Radioligand: Select a suitable radiolabeled ligand with known high affinity for the target receptor.
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Binding Reaction: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in a suitable buffer.
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Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
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Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay for Off-Target Effects
Objective: To assess the functional activity of this compound on a specific signaling pathway potentially modulated by an off-target receptor.
Methodology:
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the putative off-target receptor.
-
Stimulation: Treat the cells with varying concentrations of this compound. Include a known agonist or antagonist for the receptor as a positive control.
-
Signal Detection: Measure the downstream signaling event associated with the receptor's activation or inhibition (e.g., changes in intracellular calcium, cAMP levels, or reporter gene expression).
-
Data Analysis: Plot the response as a function of this compound concentration to determine the EC50 or IC50 value.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental results.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
Adipiplon stability in different experimental buffers
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Adipiplon in various experimental buffers. Due to the discontinuation of this compound's clinical development, publicly available stability data is limited. The information provided here is based on general chemical principles for triazolopyrimidine derivatives and best practices for handling research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, it is recommended to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO). This compound's structure suggests poor solubility in aqueous solutions. Ensure the DMSO is anhydrous to prevent hydrolysis. For final experimental concentrations, the DMSO stock can be diluted into the desired aqueous buffer. Note that high concentrations of DMSO can affect cellular assays.
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (a few days), 4°C is acceptable. Solutions should be protected from light.
Q3: What is the expected stability of this compound in common aqueous buffers?
A3: The stability of this compound in aqueous buffers is expected to be pH-dependent. As a triazolopyrimidine derivative, it is likely susceptible to hydrolysis, particularly at acidic or alkaline pH. Neutral pH (around 7.0-7.4) is predicted to be the most stable condition. Stability is also temperature-dependent, with degradation increasing at higher temperatures.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, compounds with similar structures can undergo hydrolysis of the triazole or pyrimidine rings and oxidation. The presence of a fluorine atom may influence its electronic properties and susceptibility to certain reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has low aqueous solubility. The concentration in the final buffer may be too high. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if permissible for the experiment. - Decrease the final concentration of this compound. - Prepare a fresh dilution from the stock solution and use it immediately. |
| Loss of activity in a multi-day experiment | This compound may be degrading in the experimental buffer at the incubation temperature (e.g., 37°C). | - Prepare fresh dilutions of this compound daily. - If possible, conduct a preliminary stability study at the experimental temperature to determine the rate of degradation. - Consider using a more stable buffer system if initial tests show rapid degradation. |
| Inconsistent experimental results | This could be due to instability during storage or handling, or variability in solution preparation. | - Ensure proper storage of stock solutions (aliquoted, -20°C or colder, protected from light). - Use a consistent protocol for preparing working solutions. - Perform a quality control check of the this compound solid material if its integrity is . |
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical stability data for this compound to illustrate expected trends. This data is for illustrative purposes only and is not based on published experimental results.
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 24 hours | % Remaining after 72 hours |
| Citrate | 5.0 | 85% | 60% |
| Phosphate | 7.4 | 95% | 88% |
| Tris | 8.5 | 90% | 75% |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| 4°C | >99% | 98% |
| Room Temperature (22°C) | 98% | 92% |
| 37°C | 95% | 85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer
-
Materials: this compound stock solution, experimental buffer of interest, HPLC or LC-MS system, constant temperature incubator.
-
Procedure:
-
Dilute the this compound stock solution to the final desired concentration in the experimental buffer.
-
Immediately take a time-zero sample and analyze it by HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze the aliquots by HPLC or LC-MS to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Troubleshooting Electrophysiology Recordings of GABA-A Receptor Modulators
This guide is intended for researchers, scientists, and drug development professionals working with GABA-A receptor modulators. It provides troubleshooting advice, frequently asked questions, data summaries, experimental protocols, and visual diagrams to assist in electrophysiological studies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during electrophysiology experiments with GABA-A receptor modulators in a question-and-answer format.
Issue 1: Low Signal-to-Noise Ratio (SNR) in Recordings
-
Question: I'm observing a very low signal-to-noise ratio in my patch-clamp recordings after applying the GABA-A modulator. What could be the cause and how can I fix it?
-
Answer: A low signal-to-noise ratio can obscure the effects of your compound. Several factors could be contributing to this issue:
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Poor Seal Resistance: A gigaohm seal ( >1 GΩ) is crucial for high-quality recordings. If the seal resistance is low, the background noise will be high.
-
Solution: Ensure your pipettes are properly fire-polished and that the cell membrane is healthy. If you are using cultured cells, ensure they are not over-confluent. For brain slices, ensure the slicing and recovery conditions are optimal.[1]
-
-
Suboptimal Agonist/Modulator Concentration: The concentration of the GABA agonist and the modulator itself can impact the signal size.
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Solution: Perform a dose-response curve for the GABA agonist to determine the EC20-EC50 concentration for your specific cell type.[2] This will ensure that the baseline GABA current is large enough to see a modulatory effect. Similarly, ensure the modulator concentration is within the expected active range.
-
-
Environmental Noise: Electrical noise from nearby equipment can interfere with your recordings.
-
Solution: Ensure your recording setup is properly grounded and isolated from sources of electrical noise. Use a Faraday cage to shield your rig.
-
-
Recording Temperature: Temperature can affect channel kinetics and enzymatic activity, potentially influencing the tonic GABA conductance.[3]
-
Solution: Maintain a stable and appropriate recording temperature. Be aware that changes in temperature can alter GABA levels and receptor kinetics.[3]
-
-
Issue 2: High Variability in Drug Response
-
Question: There is significant variability in the potentiation of GABA currents across different cells/recordings with the modulator. Why is this happening and how can I ensure consistency?
-
-
Receptor Subtype Heterogeneity: Different neurons, even within the same brain region, can express different combinations of GABA-A receptor subunits.[4] Since many modulators exhibit subtype selectivity, this can lead to varied responses.
-
Solution: If possible, use a cell line with a known, homogenous population of GABA-A receptors. When using primary neurons or brain slices, be aware of the known receptor subtype distribution in your region of interest.
-
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Receptor Rundown: GABA-A receptors can "run down" during whole-cell recordings, leading to a gradual decrease in current amplitude over time.
-
Solution: Include ATP and GTP in your internal solution to help maintain receptor function. Monitor the baseline GABA response over time and discard recordings with significant rundown.
-
-
Drug Solution Instability: The modulator may not be stable in your recording solution over the course of the experiment.
-
Solution: Prepare fresh drug solutions daily. Protect light-sensitive compounds from light. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent is low and consistent across experiments.
-
-
Issue 3: Off-Target or Unexpected Electrophysiological Effects
-
Question: I'm seeing changes in neuronal activity that are not consistent with the known mechanism of action of my GABA-A modulator. What could be the reason?
-
Answer: Unexpected effects can arise from a compound acting on targets other than the intended one.
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Off-Target Effects: The modulator may be interacting with other ion channels or receptors.
-
Solution: Test the effect of your compound in the absence of a GABA agonist to check for direct channel gating. Use specific antagonists for other potential targets (e.g., glutamate receptors, voltage-gated sodium or calcium channels) to see if the unexpected effects are blocked.
-
-
Network Effects: In brain slice preparations, the observed changes in a single neuron's activity could be an indirect consequence of the modulator's effect on other neurons in the local circuit.
-
Solution: To isolate the direct effects on the recorded neuron, you can pharmacologically block synaptic transmission using a cocktail of antagonists for other neurotransmitter systems.
-
-
Issue 4: Difficulty in Determining Dose-Response Relationship
-
Question: I'm struggling to obtain a clear dose-response curve for the modulator's effect on GABA-A currents. What are the common pitfalls?
-
Answer: A well-defined dose-response curve is essential for characterizing the potency of your compound. Difficulties in obtaining one can be due to:
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Incomplete Solution Exchange: The time it takes for the drug solution to completely perfuse the recording chamber and reach the cell can affect the observed response, especially at higher concentrations.
-
Solution: Ensure your perfusion system allows for rapid and complete solution exchange. Measure the exchange time of your system to ensure adequate application times.
-
-
Drug Solubility and Stability: Poor solubility can lead to an actual concentration that is lower than the intended concentration. The compound may also degrade over time.
-
Solution: Verify the solubility of your compound in the recording solution. As mentioned before, prepare fresh solutions and protect them from degradation.
-
-
Inappropriate Concentration Range: The tested concentrations may be too high or too low to define the full curve.
-
Solution: Start with a wide range of concentrations, spanning several orders of magnitude, to identify the threshold and saturating concentrations. Then, perform more detailed measurements around the EC50.
-
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for this class of GABA-A receptor modulators? These compounds are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, typically the benzodiazepine binding site at the interface of the α and γ subunits. This binding increases the frequency of the chloride channel opening in the presence of GABA, leading to an enhanced inhibitory effect.
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Which GABA-A receptor subtypes does this modulator show selectivity for? The selectivity of a GABA-A receptor modulator for different α subunits is a key determinant of its pharmacological effects. Receptors containing the α1 subunit are primarily associated with sedative effects, whereas those with α2 and α3 subunits are linked to anxiolytic actions. The α5 subunit is implicated in learning and memory processes. This representative modulator shows a preferential binding affinity for α2 and α3 subunits, suggesting a more anxiolytic-like profile with reduced sedative potential.
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What are the expected effects on inhibitory postsynaptic currents (IPSCs)? Application of a GABA-A PAM is expected to increase the amplitude and prolong the decay time of both spontaneous and evoked IPSCs. This is due to the enhanced opening of GABA-A receptors in response to synaptically released GABA.
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How can I differentiate between sedative and anxiolytic effects at the electrophysiological level? While not a direct measure of behavior, some in vitro electrophysiological correlates exist. Effects on α1-containing receptors, often found in brain regions associated with sleep and sedation, might be linked to sedative properties. In contrast, modulation of α2/α3-containing receptors, prevalent in limbic structures like the amygdala, is more closely associated with anxiolysis. Therefore, recording from neurons in these different brain regions can provide clues about the potential behavioral profile of the compound.
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What are the best practices for preparing and storing the modulator solution? Always follow the manufacturer's instructions for storage. For many compounds, it is best to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the final working concentration in your recording buffer. Prepare fresh working solutions daily.
Quantitative Data Summary
Table 1: Comparative Binding Affinities (Ki in nM) for GABA-A Receptor Subtypes
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Predominant Effect |
| Representative Modulator | ~20 | ~5 | ~4 | ~15 | Anxiolytic |
| Diazepam-like | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | Anxiolytic/Sedative |
| Zolpidem | High Affinity | ~10-fold lower than α1 | ~10-fold lower than α1 | No appreciable affinity | Sedative/Hypnotic |
| Data for the Diazepam-like compound and Zolpidem are based on published values for similar compounds. Lower Ki values indicate higher binding affinity. |
Table 2: Expected Electrophysiological Effects of the Representative Modulator
| Parameter | Expected Change | Rationale |
| GABA-evoked Current Amplitude | Increase | Positive allosteric modulation increases channel opening frequency. |
| IPSC Amplitude | Increase | Enhanced response to synaptic GABA release. |
| IPSC Decay Time | Prolongation | Slower deactivation of GABA-A receptors. |
| Tonic Inhibitory Current | Increase | Potentiation of the response to ambient GABA. |
| Neuronal Firing Rate (in the presence of GABAergic tone) | Decrease | Increased inhibition leads to hyperpolarization and reduced excitability. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Brain Slices
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Slice Preparation:
-
Anesthetize and decapitate a rodent of appropriate age.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a sucrose-based artificial cerebrospinal fluid - aCSF).
-
Cut 250-300 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate to room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. (Using a high chloride internal solution allows for the measurement of GABA-A currents as inward currents at a holding potential of -70 mV).
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a constant rate.
-
Visualize neurons using DIC optics.
-
Pull glass pipettes with a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -70 mV in voltage-clamp mode.
-
Establish a stable baseline by applying a GABA agonist (e.g., 1-5 µM GABA) via the perfusion system.
-
Apply the GABA-A modulator at various concentrations along with the GABA agonist.
-
Wash out the modulator to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator.
-
Calculate the percent potentiation for each concentration of the modulator.
-
Plot the percent potentiation against the modulator concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.
-
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) in a specific ratio.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Solutions:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, adjusted to pH 7.5.
-
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -60 mV.
-
Apply a low concentration of GABA (EC5-EC10) to establish a baseline current.
-
Co-apply the GABA-A modulator at various concentrations with GABA.
-
Wash out the modulator.
-
-
Data Analysis:
-
Similar to the whole-cell recording protocol, measure the potentiation of the GABA-evoked current by the modulator and determine the dose-response relationship.
-
Visualizations
References
- 1. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical analysis of dose-response curves in extracellular electrophysiological studies of single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adipiplon Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing dose-response curve analysis of Adipiplon.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a partial agonist of the GABA-A (gamma-aminobutyric acid type A) receptor. It preferentially targets the alpha-3 subunit of the GABA-A receptor.[1] By binding to this receptor, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action leads to a decrease in neuronal excitability.[2]
Q2: How does this compound's mechanism of action influence dose-response experiments?
As a partial agonist, this compound's dose-response curve will plateau at a submaximal response compared to a full agonist. The affinity of this compound for the alpha-3 subunit of the GABA-A receptor will determine its potency (EC50). The experimental system, particularly the specific GABA-A receptor subunits expressed in the cells or tissues being used, will significantly impact the observed dose-response relationship.
Q3: What are the expected outcomes of a dose-response analysis for this compound?
A successful dose-response analysis for this compound should yield a sigmoidal curve when plotting the response against the log of the this compound concentration. Key parameters to be determined from this curve are the EC50 (the concentration of this compound that produces 50% of its maximal effect), the Hill slope, and the maximum effect (Emax).
Troubleshooting Guide
Issue 1: The dose-response curve is flat, showing no effect of this compound.
Possible Causes and Solutions:
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Inappropriate cell line or receptor expression: The cells used may not express the alpha-3 subunit of the GABA-A receptor, which is this compound's preferential target.
-
Solution: Use a cell line known to express the alpha-3 subunit of the GABA-A receptor. This can be confirmed by techniques such as Western blotting or qPCR.
-
-
Compound inactivity: The this compound sample may have degraded.
-
Solution: Use a fresh, validated batch of this compound.
-
-
Assay insensitivity: The assay may not be sensitive enough to detect the effects of this compound.
-
Solution: Optimize the assay conditions, such as incubation time and substrate concentration. Include a positive control with a known GABA-A agonist to ensure the assay is working correctly.
-
Issue 2: High variability and poor reproducibility between replicate experiments.
Possible Causes and Solutions:
-
Inconsistent cell plating: Uneven cell distribution in the microplate wells can lead to variability.
-
Solution: Ensure a homogenous cell suspension and consistent cell numbers in each well. Avoid using the outer wells of the plate, which are prone to edge effects.[3]
-
-
Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.
-
Solution: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting.[3]
-
-
Cell health and passage number: Variations in cell health and using cells at a high passage number can affect their responsiveness.
-
Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments.
-
Issue 3: The dose-response curve has a shallow or steep slope.
Possible Causes and Solutions:
-
Complex binding kinetics: A shallow Hill slope (<1) might suggest negative cooperativity or multiple binding sites with different affinities. A steep slope (>1) could indicate positive cooperativity.
-
Solution: This may be an intrinsic property of the compound's interaction with the receptor. Ensure the data is fitted to an appropriate model that can account for variable slopes.[4]
-
-
Assay interference: Components of the assay medium could be interfering with this compound's binding.
-
Solution: Review the composition of the assay buffer and media for any known interfering substances.
-
Quantitative Data Summary
The following table presents hypothetical dose-response data for this compound in two different cell lines expressing distinct GABA-A receptor subunit compositions. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.
| Cell Line | GABA-A Subunits Expressed | This compound EC50 (nM) | Maximum Response (% of Full Agonist) | Hill Slope |
| Cell Line A | α1β2γ2 | 150 | 45% | 1.1 |
| Cell Line B | α3β2γ2 | 25 | 60% | 1.0 |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Analysis of this compound using a Fluorescent Membrane Potential Assay
This protocol describes a method to determine the dose-response relationship of this compound in a cell line stably expressing the human GABA-A receptor (alpha-3, beta-2, gamma-2 subunits).
Materials:
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HEK293 cells stably expressing human α3β2γ2 GABA-A receptors
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This compound
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GABA (gamma-aminobutyric acid)
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Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the HEK293-α3β2γ2 cells into 384-well plates at a density of 20,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare a range of GABA concentrations to determine the EC20 for co-application.
-
Dye Loading: Remove the cell culture medium and add the membrane potential dye solution to each well. Incubate for 60 minutes at 37°C.
-
Assay:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the this compound dilutions to the wells, followed by the addition of GABA at its EC20 concentration.
-
Measure the fluorescence signal before and after the addition of the compounds.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data relative to the vehicle control (0% response) and a saturating concentration of a full GABA-A agonist (100% response).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and Emax.
-
Visualizations
Caption: Signaling pathway of this compound as a GABA-A receptor partial agonist.
Caption: Experimental workflow for dose-response curve analysis.
Caption: Troubleshooting decision tree for dose-response curve analysis.
References
Adipiplon Preclinical Translation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adipiplon (NG2-73) and other GABAA receptor modulators. The content addresses common challenges in translating preclinical data to clinical settings, with a focus on the specific issues encountered during this compound's development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor, with a degree of selectivity for the α3 subunit.[1] Unlike full agonists, this compound enhances the effect of GABA when it binds to the receptor, rather than activating the receptor directly. This modulation of the GABAA receptor, the primary inhibitory neurotransmitter channel in the central nervous system, leads to its sedative and hypnotic effects. The selectivity for the α3 subunit is thought to be associated with sleep-inducing and anxiolytic effects, potentially with a reduced side-effect profile compared to non-selective benzodiazepines.[1]
Q2: Why did this compound face challenges in later-stage clinical trials despite promising early results?
The primary challenge in the clinical translation of this compound arose from a change in its formulation between early and later-stage clinical trials.[2][3] Initial Phase 1 and 2 studies, which showed good tolerance and efficacy, used immediate-release and controlled-release forms of this compound administered simultaneously.[2] However, a subsequent Phase 2/3 trial used a new bilayer tablet that combined these two forms. This new formulation resulted in a higher than expected rate of "unwanted next day effects," leading to the suspension of the study. This highlights a critical challenge in drug development: the formulation can significantly alter the pharmacokinetic and pharmacodynamic profile of a compound, leading to unexpected clinical outcomes.
Q3: What are the general challenges in translating preclinical data for sedative-hypnotics like this compound?
The development of sedative-hypnotics is fraught with translational challenges. Animal models, while useful, often do not fully recapitulate the complexities of human insomnia. Species-specific differences in metabolism and GABAA receptor subtype distribution can lead to discrepancies in efficacy and side effects between preclinical species and humans. Furthermore, predicting the abuse potential and the subtle next-day cognitive and motor impairments in animal models is particularly difficult. The case of this compound also underscores the profound impact of drug formulation on clinical outcomes, which can be a significant and sometimes overlooked hurdle.
Troubleshooting Guides
Guide 1: Unexpected In-Vivo Efficacy or Side Effects
If you are observing unexpected results in your in-vivo experiments with a GABAA modulator like this compound, consider the following troubleshooting steps:
-
Verify Formulation and Dosing:
-
Formulation Consistency: Are you using the same formulation as in previous studies? As seen with this compound, even minor changes can drastically alter the drug's release profile and subsequent effects.
-
Dose Accuracy: Double-check your dose calculations and administration technique.
-
Vehicle Effects: Is the vehicle for the drug appropriate and inert? Some vehicles can affect drug absorption and distribution.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:
-
Measure Plasma Concentrations: If possible, conduct a satellite PK study to determine if the plasma concentrations of the drug correlate with the observed effects.
-
Consider Metabolites: Could active metabolites be contributing to the unexpected effects?
-
-
Animal Model Considerations:
-
Model Validity: Is the chosen animal model appropriate for the specific aspect of insomnia or anxiety you are studying?
-
Species Differences: Be aware of potential species differences in GABAA receptor subtypes and drug metabolism.
-
Data Presentation
Table 1: Illustrative GABAA Receptor Subtype Binding Affinity for this compound
The following data is illustrative and intended to represent typical values for a selective GABAA modulator. Specific proprietary data for this compound is not publicly available.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β2γ2 | 50 |
| α2β2γ2 | 25 |
| α3β2γ2 | 10 |
| α5β2γ2 | 40 |
Table 2: Illustrative Preclinical Pharmacokinetic Parameters for this compound in Rats (Oral Administration)
The following data is illustrative and intended to represent typical values for a sedative-hypnotic in a preclinical model.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |
| 1 | 150 | 0.5 | 2.5 |
| 5 | 700 | 0.75 | 3.0 |
| 10 | 1500 | 0.75 | 3.2 |
Experimental Protocols
Protocol 1: GABAA Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to specific GABAA receptor subtypes.
-
Preparation of Cell Membranes:
-
Use cell lines (e.g., HEK293) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α3β2γ2).
-
Homogenize cells in a buffered solution and centrifuge to pellet the cell membranes.
-
Wash the membranes multiple times to remove endogenous substances.
-
-
Binding Assay:
-
Incubate the prepared cell membranes with a radiolabeled ligand (e.g., [3H]-Flunitrazepam) that binds to the benzodiazepine site on the GABAA receptor.
-
Add varying concentrations of the test compound (this compound).
-
Incubate at a controlled temperature to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Rodent Model of Insomnia (Stress-Induced)
This protocol describes a common method for evaluating the efficacy of a hypnotic agent in a rodent model.
-
Animal Preparation:
-
Implant male Wistar rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow the animals to recover from surgery and acclimate to the recording chambers.
-
-
Induction of Insomnia:
-
Induce stress to mimic insomnia. A common method is placing the rat in a new, unfamiliar cage just before the normal sleep period.
-
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle orally at a specific time before the stressor.
-
-
Data Recording and Analysis:
-
Record EEG and EMG data continuously for several hours.
-
Score the sleep-wake stages (wakefulness, NREM sleep, REM sleep) in epochs.
-
Analyze key sleep parameters, including sleep latency (time to fall asleep), total sleep time, and the number and duration of awakenings.
-
Compare the sleep parameters between the drug-treated and vehicle-treated groups to determine the hypnotic efficacy of the compound.
-
Mandatory Visualizations
Caption: GABAA receptor signaling pathway modulated by this compound.
Caption: Workflow for troubleshooting unexpected in-vivo results.
Caption: Challenges in preclinical to clinical translation.
References
Adipiplon In Vitro Activity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Adipiplon activity in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of the GABA-A receptor, acting as a partial agonist. It exhibits selectivity for GABA-A receptors containing the α3 subunit.[1][2] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in chloride ion influx and hyperpolarization of the neuron, which reduces neuronal excitability.[3]
Q2: What are the best practices for storing and handling this compound?
For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For in vitro experiments, prepare fresh stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the stock solution to thaw completely and warm to room temperature.
Q3: How can I address the poor aqueous solubility of this compound?
Many pharmaceutical compounds exhibit poor water solubility, which can impact in vitro assay performance.[4][5] To enhance the solubility of this compound, various techniques can be employed, such as using co-solvents, cyclodextrins, or formulating it as a solid dispersion. For most in vitro applications, dissolving this compound in a small amount of a polar aprotic solvent like DMSO before diluting it in aqueous assay buffer is a common practice.
Troubleshooting Guides
Issue 1: Inconsistent or No this compound Activity
Possible Cause 1: Compound Degradation
-
Troubleshooting Step:
-
Ensure proper storage of this compound powder and stock solutions.
-
Prepare fresh stock solutions from powder.
-
Perform quality control checks on the compound, if possible (e.g., HPLC-MS).
-
Possible Cause 2: Solubility Issues
-
Troubleshooting Step:
-
Visually inspect the final assay solution for any precipitation of this compound.
-
Optimize the final DMSO concentration. While DMSO is an effective solvent, concentrations above 1% can induce oxidative stress and affect cell viability. It is recommended to keep the final DMSO concentration in the assay below 0.5%.
-
Consider using solubility enhancers if precipitation persists.
-
Possible Cause 3: Incorrect Assay Conditions
-
Troubleshooting Step:
-
Verify the composition of all buffers and solutions.
-
Confirm the incubation times and temperatures are appropriate for the specific assay.
-
Ensure the cell line used expresses the target GABA-A receptor subtypes, particularly the α3 subunit.
-
Possible Cause 4: Cell Health and Viability
-
Troubleshooting Step:
-
Regularly check cell cultures for viability and morphology.
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment.
-
Ensure cells are not passaged too many times, as this can lead to phenotypic changes.
-
Issue 2: High Variability Between Replicates
Possible Cause 1: Pipetting Errors
-
Troubleshooting Step:
-
Use calibrated pipettes and proper pipetting techniques.
-
For multi-well plates, ensure consistent dispensing across all wells.
-
Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.
-
Possible Cause 2: Uneven Cell Plating
-
Troubleshooting Step:
-
Ensure a single-cell suspension before plating.
-
Mix the cell suspension gently and frequently during plating to prevent settling.
-
Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
Possible Cause 3: Edge Effects in Multi-Well Plates
-
Troubleshooting Step:
-
To minimize evaporation from the outer wells, fill the peripheral wells with sterile water or PBS.
-
Avoid using the outer wells for experimental conditions if edge effects are significant.
-
Possible Cause 4: Serum Protein Binding
-
Troubleshooting Step:
-
If using serum-containing media, be aware that this compound may bind to serum proteins like albumin, reducing its free concentration and apparent activity.
-
Consider using serum-free media or performing the assay in a simplified buffer system.
-
If serum is required, the protein binding percentage can be determined experimentally to calculate the free fraction of the compound.
-
Experimental Protocols & Data
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for different GABA-A receptor subtypes.
-
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [3H]Flunitrazepam), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).
-
This compound Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Quantitative Data (Illustrative) : Binding affinity (Ki) values of a hypothetical GABA-A α2/α3 selective partial agonist.
| GABA-A Subtype | Ki (nM) |
| α1β3γ2 | 0.5 |
| α2β3γ2 | 0.3 |
| α3β3γ2 | 1.3 |
| α5β3γ2 | 230 |
| Data adapted from a study on AZD7325, a GABA-A α2/α3 selective partial agonist, for illustrative purposes. |
Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol assesses the functional modulation of GABA-A receptors by this compound.
-
Detailed Methodology:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs for the desired GABA-A receptor subunits.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV) using a two-electrode voltage clamp amplifier.
-
Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.
-
-
Data Analysis: Plot the potentiation of the GABA-evoked current against the this compound concentration to determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect).
-
-
Quantitative Data (Illustrative) : EC50 values for potentiation of GABA-evoked currents by a hypothetical compound.
| GABA-A Subtype | GABA EC20 (µM) | Compound EC50 (nM) | Max Potentiation (%) |
| α1β2γ2 | 1 | 50 | 150 |
| α2β2γ2 | 3 | 15 | 250 |
| α3β2γ2 | 5 | 10 | 300 |
| α5β2γ2 | 1 | 200 | 120 |
Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. New Insights Into Pharmacology of GABAA Receptor Alpha Subunits-Selective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Adipiplon vs. Diazepam: A Comparative Analysis of GABAA Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GABAA receptor selectivity of adipiplon (NG2-73) and the classical benzodiazepine, diazepam. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts targeting the GABAergic system.
Introduction
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. GABAA receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties.
Diazepam, a non-selective positive allosteric modulator (PAM) of GABAA receptors, interacts with receptors containing α1, α2, α3, and α5 subunits. This broad activity profile contributes to its therapeutic efficacy as well as its undesirable side effects, such as sedation, amnesia, and dependence. In contrast, this compound (NG2-73) has been developed as a more selective GABAA receptor modulator, with the aim of achieving a more favorable therapeutic window. This guide will delve into the quantitative differences in their receptor selectivity, the experimental methods used to determine these differences, and the underlying signaling pathways.
Quantitative Comparison of Receptor Selectivity
The binding affinity (Ki) and functional potency (EC50) of a compound at different GABAA receptor subtypes are crucial determinants of its pharmacological profile. The following tables summarize the available data for this compound and diazepam.
Note on this compound Data: Direct, comprehensive binding affinity (Ki) data for this compound (NG2-73) across various GABAA receptor subtypes is not extensively available in the public domain. The data presented here is primarily based on functional assays and information available for structurally related compounds where noted.
Table 1: Binding Affinity (Ki, nM) of this compound and Diazepam at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | This compound (NG2-73) (Ki, nM) | Diazepam (Ki, nM) |
| α1β3γ2 | Data not available | 64 ± 2[1] |
| α2β3γ2 | Data not available | 61 ± 10[1] |
| α3β3γ2 | Data not available | 102 ± 7[1] |
| α5β3γ2 | Data not available | 31 ± 5[1] |
Table 2: Functional Potency (EC50, nM) of this compound and Diazepam at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | This compound (NG2-73) (EC50, nM) | Diazepam (EC50, nM) |
| α1β2γ2 | Partial Agonist | ~14-35[2] |
| α2β2γ2 | Partial Agonist | Data not available |
| α3β2γ2 | Partial Agonist | Data not available |
| α5β2γ2 | Partial Agonist | Data not available |
| α1β1γ2L | Data not available | Potentiates GABA response |
| α3β1γ2L | Data not available | Potentiates GABA response |
Summary of Selectivity:
-
Diazepam exhibits relatively low selectivity across the α1, α2, α3, and α5-containing GABAA receptor subtypes, as indicated by its similar binding affinities. This non-selective profile is consistent with its broad range of pharmacological effects.
-
This compound (NG2-73) is characterized as a GABAA receptor partial agonist. While specific EC50 values are not detailed in the provided search results, its partial agonism suggests a different functional profile compared to the full agonist effect of diazepam at certain receptor subtypes. The lack of comprehensive binding and potency data for this compound across all relevant subtypes is a current limitation in drawing a complete comparative picture.
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and diazepam for various GABAA receptor subtypes.
Materials:
-
HEK293 cells transiently or stably expressing specific human GABAA receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [3H]flunitrazepam or [3H]Ro15-1788.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound and diazepam at various concentrations.
-
Non-specific binding control: Unlabeled flumazenil (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-2 nM [3H]flunitrazepam), and varying concentrations of the test compound (this compound or diazepam).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled flumazenil.
-
Incubate at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through receptor channels expressed in Xenopus laevis oocytes, allowing for the functional characterization of a compound's effect as a positive or negative allosteric modulator.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and diazepam for potentiating GABA-evoked currents at different GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2).
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
GABA solutions at various concentrations.
-
Test compound solutions (this compound or diazepam) at various concentrations.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application:
-
Apply a sub-maximal concentration of GABA (typically the EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound or diazepam).
-
Allow for a washout period between applications to ensure the current returns to baseline.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the potentiation of the GABA current by the test compound at each concentration.
-
Plot the percentage potentiation against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GABAA receptor signaling pathway and the general workflow for comparing the selectivity of this compound and diazepam.
Caption: GABAA receptor signaling pathway and drug binding sites.
Caption: Experimental workflow for GABAA receptor selectivity comparison.
References
A Comparative Analysis of Adipiplon and Zolpidem in Preclinical and Clinical Sleep Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adipiplon and Zolpidem, two hypnotic agents targeting the GABA-A receptor, based on available experimental data. While Zolpidem is a widely prescribed and extensively studied medication for insomnia, this compound's clinical development was suspended, resulting in a more limited dataset for direct comparison. This document aims to summarize the existing scientific information on both compounds to inform research and drug development efforts in the field of sleep therapeutics.
Mechanism of Action: A Tale of Two GABA-A Receptor Modulators
Both this compound and Zolpidem exert their sleep-promoting effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they exhibit different binding profiles to the various alpha subunits of this receptor, which is thought to influence their pharmacological effects.
Zolpidem is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor.[1] It displays a high affinity for the α1 subunit, with intermediate affinity for the α2 and α3 subunits, and no significant affinity for the α5 subunit.[2][3] The sedative-hypnotic effects of Zolpidem are believed to be mediated primarily through its action on α1-containing GABA-A receptors.[2][3]
This compound , in contrast, was developed as a partial agonist of the GABA-A receptor with a preferential affinity for the alpha-3 (α3) subunit. This distinct binding profile was hypothesized to produce a wider therapeutic window, potentially separating the desired hypnotic effects from unwanted side effects.
Signaling Pathway Diagram
Caption: Comparative signaling pathways of Zolpidem and this compound at the GABA-A receptor.
Comparative Efficacy in Sleep Models
Direct, head-to-head comparative studies between this compound and Zolpidem are not available in the public domain. However, data from their respective clinical development programs provide some insights into their efficacy.
Clinical Trial Data Summary
| Parameter | This compound (Data from Phase 2/3 studies) | Zolpidem (Data from multiple clinical trials) |
| Sleep Onset | Demonstrated statistical significance compared to placebo for sleep initiation. | Significantly reduces sleep latency compared to placebo. |
| Sleep Maintenance | Demonstrated statistical significance compared to placebo for sleep maintenance. | Increases total sleep time and reduces wake after sleep onset. |
| Sleep Quality | Showed statistical significance compared to placebo for self-reported quality of sleep. | Improves patient-rated quality of sleep. |
| Next-Day Effects | A Phase 2/3 trial was suspended due to a higher than anticipated rate of unwanted next-day effects with a bilayer tablet formulation. | Generally well-tolerated with a low risk of residual effects, though they can occur, especially at higher doses or with later administration. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the evaluation of hypnotics like this compound and Zolpidem typically follows standardized methodologies in both preclinical and clinical settings.
Preclinical Evaluation in Rodent Models
Preclinical assessment of hypnotic drugs often involves rodent models of insomnia. These models can be induced by various methods, such as environmental changes (e.g., cage exchange) or gentle handling to produce sleep deprivation.
Typical Experimental Workflow:
-
Animal Acclimatization: Rodents are housed in a controlled environment with a regular light-dark cycle.
-
Surgical Implantation: For electroencephalogram (EEG) and electromyogram (EMG) recordings, electrodes are surgically implanted to monitor brain activity and muscle tone, respectively.
-
Baseline Sleep Recording: Baseline sleep patterns are recorded to establish a reference point.
-
Induction of Insomnia/Sleep Disruption: A chosen method is used to induce sleep disturbances.
-
Drug Administration: The test compound (e.g., this compound or Zolpidem) or a placebo is administered at a specific time relative to the light-dark cycle.
-
Polysomnographic Recording: EEG and EMG are continuously recorded to assess sleep architecture, including sleep latency, total sleep time, wakefulness after sleep onset (WASO), and time spent in different sleep stages (NREM and REM).
-
Data Analysis: Sleep parameters are scored and statistically analyzed to compare the effects of the drug to placebo.
Clinical Evaluation in Human Subjects
Clinical trials for hypnotic agents are typically randomized, double-blind, placebo-controlled studies.
Typical Experimental Workflow:
-
Patient Screening and Baseline Assessment: Participants with a diagnosis of insomnia undergo a screening process, which may include baseline polysomnography (PSG) to objectively measure sleep parameters.
-
Randomization: Eligible participants are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Treatment Period: The assigned treatment is administered nightly for a specified duration.
-
Efficacy Assessment: Efficacy is evaluated using both objective and subjective measures:
-
Polysomnography (PSG): Conducted on specific nights during the treatment period to measure parameters such as Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).
-
Subjective Questionnaires: Patients complete daily sleep diaries to report their perceptions of sleep latency, total sleep time, and sleep quality.
-
-
Safety and Tolerability Assessment: Adverse events are monitored throughout the study. Next-day residual effects are assessed using tools like the Digit Symbol Substitution Test (DSST) and memory recall tests.
-
Data Analysis: Statistical comparisons are made between the treatment groups to determine the efficacy and safety of the investigational drug.
Caption: Standard experimental workflows for evaluating hypnotic agents.
Conclusion
Zolpidem is a well-established hypnotic with a primary mechanism of action at the α1 subunit of the GABA-A receptor, demonstrating consistent efficacy in reducing sleep latency and improving sleep maintenance. This compound, with its preferential affinity for the α3 subunit, represented a novel approach to insomnia treatment. While early studies suggested efficacy in sleep initiation and maintenance, its development was halted due to unforeseen next-day effects with a specific formulation.
The available data underscores the importance of subunit selectivity in the development of GABA-A receptor modulators for insomnia. While this compound's trajectory highlights the challenges in translating a novel pharmacological profile into a safe and effective therapeutic, the extensive research on Zolpidem provides a robust benchmark for the field. Future research may continue to explore the therapeutic potential of targeting specific GABA-A receptor alpha subunits to optimize the balance between hypnotic efficacy and adverse effects.
References
Adipiplon: A Comparative Analysis of a Novel Non-Benzodiazepine Anxiolytic Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adipiplon (NG2-73), a discontinued investigational non-benzodiazepine anxiolytic, with other established non-benzodiazepine anxiolytics, including the serotonin 5-HT1A receptor partial agonist buspirone and the "Z-drugs" (zolpidem, zaleplon, and eszopiclone), which are positive allosteric modulators of the GABA-A receptor. Due to the discontinuation of this compound's clinical development, publicly available quantitative data is limited. This guide synthesizes the available preclinical and clinical information to provide a thorough comparative analysis.
Executive Summary
This compound emerged as a promising anxiolytic candidate due to its novel mechanism of action as a partial agonist of the GABA-A receptor with a preferential affinity for the α3 subunit. This profile suggested the potential for anxiolysis with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines and the α1-selective Z-drugs. While primarily investigated for insomnia, preclinical evidence in primates indicated a wide therapeutic window for anxiolytic effects at doses lower than those causing sedation. However, the development of this compound was halted, limiting the availability of comprehensive clinical data for anxiety disorders. This guide presents a comparative overview of its known characteristics against established non-benzodiazepine anxiolytics.
Mechanism of Action: A Tale of Two Receptors
The anxiolytic and hypnotic effects of many non-benzodiazepine compounds are mediated through two primary neurotransmitter systems: the GABAergic and the serotonergic systems.
GABA-A Receptor Modulation: The "Z-Drugs" and this compound
The "Z-drugs"—zolpidem, zaleplon, and eszopiclone—exert their primary effects as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. Their sedative-hypnotic properties are largely attributed to their preferential binding to the α1 subunit of the GABA-A receptor.[1] Anxiolytic and muscle-relaxant effects are more closely associated with the α2 and α3 subunits.[2]
This compound was designed as a partial agonist with a preference for the α3 subunit of the GABA-A receptor.[3] This selectivity was intended to produce anxiolytic effects with a lower incidence of sedation, which is primarily mediated by the α1 subunit.[3]
References
Adipiplon's Functional Selectivity at GABAA Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional selectivity of Adipiplon (also known as Indiplon, NBI 34060, and NG2-73) for the α1 versus α3 subunits of the γ-aminobutyric acid type A (GABAA) receptor. This compound is a novel pyrazolopyrimidine that acts as a positive allosteric modulator of GABAA receptors and has been investigated for the treatment of insomnia.[1][2][3] Its therapeutic effects are believed to be linked to its preferential activity at specific GABAA receptor subtypes.
Comparative Efficacy and Potency
Electrophysiological studies have been pivotal in characterizing this compound's functional selectivity. These experiments typically involve expressing different combinations of GABAA receptor subunits in host cells, such as Human Embryonic Kidney 293 (HEK293) cells, and then measuring the potentiation of GABA-activated chloride currents in the presence of the compound.[1][2]
The data clearly indicates that this compound exhibits a significant functional selectivity for GABAA receptors containing the α1 subunit over those containing the α3 subunit. This is demonstrated by its substantially lower EC50 value for α1-containing receptors, indicating higher potency.
| Receptor Subtype Composition | This compound EC50 (nM) | Fold Selectivity (α3/α1) | Reference |
| α1β2γ2 | 2.6 | ~23.1 | |
| α3β3γ2 | 60 | 1 |
Table 1: Comparative potency of this compound at α1- and α3-containing GABAA receptors. EC50 values represent the concentration of this compound required to elicit a half-maximal potentiation of the GABA-activated chloride current.
This demonstrates that this compound is approximately 23.5-fold more potent at α1 subunit-containing GABAA receptors compared to α3 subunit-containing receptors. This degree of selectivity for the α1 subunit is even greater than that of the well-known hypnotic zolpidem. The sedative effects of benzodiazepines and related compounds are primarily mediated by their action on α1-containing GABAA receptors.
Signaling Pathway and Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the GABAA receptor. This means it does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. This compound binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the receptor. By binding to this site, this compound increases the frequency of the chloride channel opening in the presence of GABA.
Figure 1. Simplified signaling pathway of this compound's action at the GABAA receptor.
Experimental Protocols
The functional selectivity of this compound was primarily determined using electrophysiological techniques, specifically two-electrode voltage-clamp recording, on recombinant GABAA receptors expressed in a cellular system.
Recombinant GABAA Receptor Expression
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust and reliable expression of recombinant proteins.
-
Transfection: cDNAs encoding the desired GABAA receptor subunits (e.g., α1, α3, β2, β3, γ2) are transiently transfected into the HEK293 cells. This allows for the assembly of specific receptor subtypes on the cell surface.
-
Incubation: Transfected cells are incubated to allow for gene expression and protein assembly.
Electrophysiological Recording
-
Cell Preparation: A single transfected cell is selected for recording.
-
Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -50 mV) using a two-electrode voltage-clamp amplifier.
-
GABA Application: A low concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response) is applied to the cell to establish a baseline chloride current.
-
This compound Co-application: this compound, at various concentrations, is co-applied with the EC20 concentration of GABA.
-
Current Measurement: The potentiation of the GABA-activated chloride current by this compound is measured as the increase in current amplitude compared to the baseline current elicited by GABA alone.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation against the log concentration of this compound. These curves are then fitted to a sigmoidal function to determine the EC50 and maximal efficacy.
Figure 2. Workflow for determining this compound's functional selectivity.
Functional Implications of α1 vs. α3 Selectivity
The differential functional roles of GABAA receptor subtypes are a key area of research in neuropharmacology. It is generally accepted that:
-
α1-containing GABAA receptors are primarily associated with sedative and hypnotic effects.
-
α2- and α3-containing GABAA receptors are more closely linked to anxiolytic (anti-anxiety) and muscle-relaxant properties.
This compound's pronounced selectivity for the α1 subunit is consistent with its development as a sedative-hypnotic for the treatment of insomnia. This profile suggests that at therapeutic doses, this compound is more likely to induce sleep than to produce significant anxiolytic or muscle-relaxant effects, which could be advantageous in minimizing potential side effects.
References
Adipiplon's Anxiolytic Potential: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential anxiolytic effects of Adipiplon against a placebo. While this compound was primarily investigated for insomnia, its mechanism of action suggests potential for anxiety relief. This document synthesizes the available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways to support further research and development in this area.
Executive Summary
This compound, a selective partial agonist for the α3 subunit of the GABAA receptor, has demonstrated efficacy in promoting sleep onset and maintenance in clinical trials for insomnia.[1] Although dedicated clinical trials validating its anxiolytic effects against a placebo are not publicly available, its mechanism of action is closely linked to the neurobiology of anxiety. This guide explores the existing evidence and provides a framework for evaluating its anxiolytic potential.
Quantitative Data Summary
While specific data from anxiolytic trials of this compound is not available, the following table summarizes findings from Phase 2 insomnia trials where this compound was compared against a placebo. These endpoints, particularly subjective sleep quality, may have some relevance to anxiety, which is often co-morbid with insomnia.
| Outcome Measure | This compound Performance | Placebo Performance | Statistical Significance | Source |
| Sleep Initiation & Maintenance | Statistically significant improvement compared to placebo in patients with chronic insomnia. | Baseline | Yes | [1] |
| Self-Reported Sleep Quality | Statistically significant improvement compared to placebo across all completed Phase 2 studies. | Baseline | Yes | [1] |
| Tolerability | Well-tolerated at all doses tested in studies involving over 600 subjects. | N/A | N/A | [1] |
Note: A Phase 2/3 study using a bilayer tablet formulation was suspended due to a higher than anticipated rate of unwanted next-day effects, which was thought to be related to the formulation rather than the compound itself.[1]
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its effects by acting as a partial agonist at the GABAA receptor, with preferential affinity for the α3 subunit. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Benzodiazepines, a well-established class of anxiolytics, also enhance the effect of GABA at the GABAA receptor. This compound's selectivity for the α3 subunit is of particular interest, as this subunit is thought to be involved in the anxiolytic effects of benzodiazepines with a potentially lower risk of sedative and ataxic side effects associated with α1 and α2 subunits.
Experimental Protocols
Below is a representative experimental protocol for a double-blind, placebo-controlled clinical trial designed to validate the anxiolytic effects of this compound. This protocol is based on standard methodologies for testing anxiolytic drugs.
1. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults aged 18-65 with a primary diagnosis of Generalized Anxiety Disorder (GAD) according to DSM-5 criteria. A baseline score of ≥20 on the Hamilton Anxiety Rating Scale (HAM-A) is required.
-
Exclusion Criteria: Co-morbid major depressive disorder, substance use disorder within the last 6 months, or use of other psychotropic medications.
-
Intervention: this compound (dose to be determined by Phase I data) or a matching placebo, administered orally once daily for 8 weeks.
2. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline to week 8 in the total score of the Hamilton Anxiety Rating Scale (HAM-A).
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
Change from baseline in the Penn State Worry Questionnaire (PSWQ).
-
Response rate (defined as a ≥50% reduction in HAM-A score) and remission rate (defined as a HAM-A score ≤7).
-
3. Study Procedures:
-
Screening Phase (2 weeks): Participants undergo a medical and psychiatric evaluation to determine eligibility.
-
Treatment Phase (8 weeks): Eligible participants are randomized to receive either this compound or a placebo. Efficacy and safety assessments are conducted at baseline and at weeks 1, 2, 4, 6, and 8.
-
Follow-up Phase (2 weeks): A post-treatment follow-up to assess for any withdrawal effects.
4. Statistical Analysis:
-
The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in the HAM-A total score at week 8, with treatment as the main effect and baseline HAM-A score as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
Conclusion
This compound's preferential targeting of the α3 subunit of the GABAA receptor presents a promising mechanism for anxiolysis with a potentially favorable side effect profile. While direct clinical evidence for its anxiolytic efficacy is currently lacking, the data from insomnia trials and its pharmacological profile warrant further investigation. The experimental protocol outlined in this guide provides a robust framework for conducting such a validation study. Future research should focus on dedicated clinical trials in patients with anxiety disorders to definitively establish the therapeutic potential of this compound in this indication.
References
A Comparative Analysis of Adipiplon and Alternative GABAA Receptor Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Adipiplon's binding characteristics relative to other GABAA receptor modulators. Due to the limited availability of public data on this compound's specific binding affinity, this document focuses on providing a framework for comparison by presenting available data for alternative compounds and detailing the experimental protocols necessary for such evaluations.
This compound (also known as NG2-73) is a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its modulatory action at this receptor makes it a compound of interest for research into anxiety, insomnia, and other CNS disorders. This guide offers a cross-validation of binding affinity data for compounds acting on the GABAA receptor, providing a benchmark for the evaluation of this compound's pharmacological profile.
Comparative Binding Affinity of GABAA Receptor Modulators
Table 1: Binding Affinities (Ki, nM) of Benzodiazepines at Recombinant GABAA Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 |
Data is presented as mean ± SEM. A lower Ki value indicates a higher binding affinity.[1]
Table 2: Binding Affinities (Ki, nM) of Z-Drugs at Wild-Type α1β2γ2 GABAA Receptors
| Compound | Ki (nM) |
| Zolpidem | 61.9 ± 7.3 |
| Eszopiclone | 50.1 ± 10.1 |
Data is presented as mean ± SEM.[2]
Experimental Protocols
To ensure the cross-validation of binding affinity data, standardized experimental protocols are essential. The following is a detailed methodology for a radioligand displacement assay, a common technique used to determine the binding affinity of a test compound.
Radioligand Displacement Assay for GABAA Receptor Binding
This protocol describes the determination of a compound's binding affinity for the GABAA receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]flunitrazepam, from the benzodiazepine binding site.
1. Membrane Preparation:
-
Whole brains from male Wistar-derived rats (excluding cerebellum) are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at a ratio of 20 ml per gram of tissue.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.
-
The pellet is resuspended in ice-cold deionized water and homogenized again.
-
This homogenate is centrifuged at 140,000 x g for 30 minutes at 4°C.
-
The pellet is washed twice by resuspension in a binding buffer (50 nM Tris-HCl, pH 7.4) followed by centrifugation at 140,000 x g for 30 minutes at 4°C.
-
The final pellet is resuspended in the binding buffer and can be stored at -70°C until use.
2. Binding Assay:
-
On the day of the assay, the thawed membrane preparation is washed twice with the binding buffer.
-
Aliquots of the membrane preparation (containing 0.1-0.2 mg of protein) are incubated in a total volume of 500 µL of a solution containing the binding buffer, a fixed concentration of the radioligand (e.g., 1-2 nM [3H]flunitrazepam), and varying concentrations of the test compound (e.g., this compound or its alternatives).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
-
The incubation is carried out for 60-90 minutes at 4°C.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the bound from the free radioligand.
-
The filters are washed twice with ice-cold binding buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
Adipiplon in the Landscape of α3-Selective GABA-A Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adipiplon (NG2-73) with other α3-selective positive allosteric modulators (PAMs) of the GABA-A receptor. The development of subtype-selective modulators represents a significant effort to refine the therapeutic profiles of GABAergic agents, aiming to retain desired anxiolytic or anticonvulsant effects while minimizing the sedative, amnestic, and ataxic side effects associated with non-selective benzodiazepines. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of relevant pathways and workflows to aid in the understanding and future development of this class of compounds.
Mechanism of Action: Targeting the α3 Subunit
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These pentameric ligand-gated ion channels are composed of various subunits, with the α subunit isoform playing a crucial role in determining the pharmacological effects of benzodiazepine-site modulators. The differential distribution of these α subunits throughout the brain underpins the strategy of developing subtype-selective drugs. Notably, α1-containing receptors are highly associated with sedation, α2 and α3 with anxiolysis, and α5 with cognitive processes.
This compound is a nonbenzodiazepine anxiolytic that acts as a partial agonist at the benzodiazepine binding site of GABA-A receptors, with a preferential selectivity for the α3 subtype and low affinity for α1, α2, and α5 subtypes. This profile suggests a potential for anxiolysis with a reduced liability for sedation and other side effects mediated by the α1 subunit. Clinical development of this compound for anxiety and insomnia was suspended due to the observation of next-day side effects.
Quantitative Comparison of α-Selective GABA-A Modulators
To provide a clear comparison of this compound with other compounds targeting α subunits, the following table summarizes their in vitro pharmacological properties. Data for this compound is limited in the public domain; therefore, data for other well-characterized α-selective modulators are included to provide a comprehensive landscape.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% Potentiation of GABA Response) |
| This compound (NG2-73) | α3-selective | Not Reported | Not Reported | Partial Agonist |
| TPA023 | α1β3γ2 | 0.41 | - | Antagonist |
| α2β3γ2 | 0.25 | - | Weak Partial Agonist | |
| α3β3γ2 | 0.19 | 1.7 | Weak Partial Agonist | |
| α5β3γ2 | 0.33 | - | Antagonist | |
| PF-06372865 | α1β3γ2 | 0.48 | - | 11% (Relative Efficacy) |
| α2β3γ2 | 1.1 | - | 35% (Relative Efficacy) | |
| α3β3γ2 | 1.2 | - | 49% (Relative Efficacy) | |
| α5β2γ2 | 3.0 | - | 70% (Relative Efficacy) | |
| KRM-II-81 | Rat DRG Neurons | Not Reported | 32 | Positive Allosteric Modulator |
| Indiplon | α1β2γ2 | - | 2.6 | ~250% |
| α2β2γ2 | - | 24 | ~398% | |
| α3β3γ2 | - | 60 | ~250% | |
| α5β2γ2 | - | 77 | ~250% |
Experimental Protocols
The characterization of α3-selective GABA-A modulators relies on standardized in vitro assays to determine their binding affinity, functional potency, and efficacy. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay for GABA-A Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on GABA-A receptors.
Materials:
-
Receptor Source: Membranes prepared from HEK293 cells transiently or stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [³H]Flumazenil or [³H]Ro 15-1788, high-affinity benzodiazepine site antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam (10 µM).
-
Test Compound: this compound or other modulators at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique measures the functional activity (potency and efficacy) of a compound by recording the potentiation of GABA-induced chloride currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: Capped RNA transcripts for the desired GABA-A receptor subunits (e.g., α3, β3, γ2).
-
Injection System: Nanoject or similar microinjection apparatus.
-
Recording Setup: Two-electrode voltage clamp amplifier, microelectrodes (filled with 3 M KCl), perfusion system, and recording chamber.
-
Recording Solution (Barth's Solution): Containing NaCl, KCl, NaHCO3, MgSO4, Ca(NO3)2, CaCl2, and HEPES, pH 7.4.
-
GABA Solution: A stock solution of GABA prepared in the recording solution.
-
Test Compound Solution: Solutions of this compound or other modulators at various concentrations in the recording solution.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current response (e.g., EC10-EC20) to establish a baseline.
-
Compound Application: Co-apply the test compound at a specific concentration with the same submaximal concentration of GABA.
-
Data Acquisition: Record the potentiation of the GABA-induced current in the presence of the test compound.
-
Dose-Response Analysis: Repeat steps 3-5 with a range of test compound concentrations to generate a dose-response curve.
-
Data Analysis: Plot the percentage potentiation of the GABA response as a function of the test compound concentration. Fit the data to a sigmoidal dose-response equation to determine the EC50 (potency) and the maximum potentiation (efficacy).
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GABA-A receptor signaling pathway with allosteric modulation.
Caption: Drug discovery workflow for GABA-A modulators.
Conclusion
This compound represents an effort to develop α3-selective GABA-A modulators with the goal of achieving anxiolysis with a reduced side-effect profile. While clinical development was halted, the principle of subtype selectivity remains a cornerstone of modern GABAergic drug discovery. The comparative data and detailed methodologies presented in this guide offer a valuable resource for researchers in this field. Future work should focus on obtaining and publishing comprehensive in vitro pharmacological data for compounds like this compound to allow for more direct and quantitative comparisons, which are essential for advancing the rational design of the next generation of GABA-A receptor modulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
